molecular formula C15H15NO2 B2536760 N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS No. 28586-49-4

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Cat. No.: B2536760
CAS No.: 28586-49-4
M. Wt: 241.29
InChI Key: HZEGZGIYWZMCQN-UHFFFAOYSA-N
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Description

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is characterized by a hydroxymethylphenyl group attached to an acetamide moiety. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . While the specific biological activity of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is an area of ongoing investigation, research into its structural isomer, N-(2-hydroxyphenyl)acetamide, provides context for its potential research value. Studies published in the Journal of Molecular Structure indicate that the isomer N-(2-hydroxyphenyl)acetamide has been investigated for its prominent anti-inflammatory properties, making it a candidate for research in preventing cardiovascular diseases and rheumatoid arthritis . Furthermore, this related amide has been reported to possess strong apoptotic activity on specific cell lines and has shown antitubercular activity against Mycobacterium tuberculosis H37Rv in studies, suggesting a potential research interest in antimicrobial and cytological applications . The structural features of this compound family also make them subjects of interest in synthetic chemistry, particularly in derivatization studies such as silylation, which can enhance volatility and stability for analytical or pharmaceutical research . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use.

Properties

IUPAC Name

N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGZGIYWZMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Executive Summary

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a unique molecule incorporating secondary alcohol, secondary amide, and dual phenyl functionalities. This structural complexity makes it a person of interest for medicinal chemistry and materials science, yet a comprehensive guide to its physicochemical properties has been lacking. This whitepaper serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental procedures for a full physicochemical characterization of this compound. By grounding our discussion in established analytical principles, we provide not just protocols, but the scientific rationale behind them. This document is structured to empower researchers to determine key parameters such as solubility, melting point, pKa, and LogP, and to fully interpret its spectral data.

Introduction: Understanding the Molecule

Chemical Identity and Structure

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide possesses a molecular framework that suggests a rich and complex chemical behavior. Its structure features a central N-phenylacetamide core, with a benzhydrol (hydroxy(phenyl)methyl) substituent at the ortho position.

  • IUPAC Name: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.29 g/mol

The presence of both hydrogen-bond donating (hydroxyl, amide N-H) and accepting (hydroxyl, amide C=O) groups, combined with significant non-polar surface area from two phenyl rings, anticipates a nuanced solubility and lipophilicity profile.

Rationale for Physicochemical Characterization

In drug discovery, the physicochemical properties of a molecule are paramount as they directly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A thorough characterization is essential for:

  • Formulation Development: Solubility data dictates the choice of excipients and delivery systems.

  • Pharmacokinetics: Lipophilicity (LogP) and ionization state (pKa) are critical predictors of a molecule's ability to cross biological membranes and its distribution in the body.[2][3]

  • Purity and Quality Control: Properties like melting point serve as reliable indicators of sample purity.[4]

  • Structural Elucidation: Spectroscopic data (NMR, FTIR, MS) provides an unambiguous confirmation of the molecular structure.[5]

Synthetic Pathway Overview

While multiple synthetic routes may exist, a logical and common approach involves the reduction of a ketone precursor, N-(2-benzoylphenyl)acetamide. This transformation is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

G start N-(2-benzoylphenyl)acetamide reagent NaBH₄, Methanol start->reagent product N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide reagent->product caption Fig 1. Plausible synthetic route.

Caption: Fig 1. Plausible synthetic route.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the foundational "fingerprint" of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, distinct signals are expected in both ¹H and ¹³C NMR spectra.[6][7]

Expected ¹H NMR Signals: The spectrum will be complex, particularly in the aromatic region. Key diagnostic peaks include the singlet for the acetyl methyl protons and the unique methine proton signal.[8][9]

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Acetyl (CH₃)~2.0 - 2.2Singlet (s)Sharp, integrating to 3H.
Methine (CH-OH)~5.8 - 6.2Singlet (s) or Doublet (d)Position is solvent-dependent. May couple with OH proton.
Hydroxyl (OH)Variable (broad)Singlet (br s)Exchangeable with D₂O. Position and shape depend on concentration and solvent.
Amide (NH)~8.0 - 9.5Singlet (br s)Exchangeable with D₂O. Often broad.[9]
Aromatic (Ar-H)~7.0 - 7.8Multiplets (m)Complex pattern from 9 protons on two different rings.

Expected ¹³C NMR Signals:

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Acetyl (CH₃)~23 - 26
Methine (CH-OH)~70 - 75
Aromatic (Ar-C)~120 - 145Multiple signals expected due to asymmetry.
Carbonyl (C=O)~168 - 172

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable OH and NH protons.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Confirmatory Experiments: If needed, run 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to correlate protons with their attached carbons) for unambiguous assignment.

  • D₂O Exchange: To identify OH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons will disappear or significantly diminish.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10]

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol O-HStretch (H-bonded)3400 - 3200Strong, Broad
Amide N-HStretch3350 - 3250Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch (from CH₃)2960 - 2850Medium
Amide C=OStretch (Amide I band)1680 - 1640Strong
Amide N-HBend (Amide II band)1570 - 1515Medium
Aromatic C=CStretch1600 - 1450Medium (multiple bands)
C-OStretch (secondary alcohol)~1100Strong

Experimental Protocol: FTIR Analysis (ATR Method)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a background subtraction and identifying the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.[5][11]

Expected Observations:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight (m/z = 241.29) should be observed, especially with soft ionization techniques like Electrospray Ionization (ESI). In Electron Impact (EI) ionization, this peak may be weak or absent if the molecule fragments easily.[12][13]

  • Key Fragments: Common fragmentation pathways would include:

    • Loss of Water ([M-18]⁺): Dehydration from the alcohol functional group.

    • Loss of Acetyl group ([M-43]⁺): Cleavage of the acetyl moiety.

    • Benzylic Cleavage: Fragmentation at the C-C bond adjacent to the alcohol and phenyl ring, leading to characteristic ions.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Fundamental Physicochemical Properties

These properties are essential for handling, storing, and formulating the compound.

Melting Point Analysis

The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting point, whereas impurities typically depress and broaden the melting range.[4]

Rationale for the Capillary Method: The capillary method is a standard pharmacopeial technique that ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the melting transition.[14][15]

G cluster_prep Sample Preparation cluster_measure Measurement P1 Grind sample to a fine powder P2 Pack powder into a capillary tube (3-5 mm height) P1->P2 P3 Tap gently to compact the sample P2->P3 M1 Place capillary in melting point apparatus P3->M1 M2 Set rapid heat ramp (5-10°C/min) to ~15°C below expected MP M1->M2 M3 Switch to slow ramp (1-2°C/min) M2->M3 M4 Record T_initial: First sign of liquid M3->M4 M5 Record T_final: All solid has melted M4->M5 R1 Report Range M5->R1 Calculate Melting Range (T_final - T_initial) caption Fig 2. Workflow for Melting Point Determination.

Caption: Fig 2. Workflow for Melting Point Determination.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle.[14]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the powder down to a height of 3-5 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (~10°C/min) to find an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.[16]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the last crystal of solid melts (T_final).

  • Reporting: The melting point is reported as the range from T_initial to T_final. Repeat the measurement at least twice to ensure reproducibility.

Solubility Profiling

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. A solubility profile across various solvents (aqueous and organic) is critical for drug development and purification processes.

Rationale for Hierarchical Testing: A systematic, hierarchical approach prevents waste and provides maximum information. Starting with water, the flowchart explores solubility in acidic and basic media, which indicates the compound's ionizable nature, before moving to organic solvents of varying polarity.[17][18]

G Start Add ~25 mg of compound to 0.75 mL solvent Water Water Start->Water HCl 5% HCl Water->HCl Insoluble Result_W_Sol Polar Compound Water->Result_W_Sol Soluble NaOH 5% NaOH HCl->NaOH Insoluble Result_Base Basic Compound HCl->Result_Base Soluble (Base) NaHCO3 5% NaHCO3 NaOH->NaHCO3 Soluble Organic Organic Solvents (e.g., Methanol, DCM, Hexane) NaOH->Organic Insoluble Result_Strong_Acid Strongly Acidic Compound NaHCO3->Result_Strong_Acid Soluble (Strong Acid) Result_Weak_Acid Weakly Acidic Compound NaHCO3->Result_Weak_Acid Insoluble (Weak Acid) Result_Organic Nonpolar/Lipophilic Organic->Result_Organic Assess Solubility caption Fig 3. Decision Tree for Solubility Classification.

Caption: Fig 3. Decision Tree for Solubility Classification.

Experimental Protocol: Qualitative Solubility Testing

  • Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Methanol, Dichloromethane, Hexane).

  • Sample Addition: Place approximately 25 mg of the compound into each test tube.[17]

  • Solvent Addition: Add the designated solvent to each tube in 0.25 mL portions, up to a total of 0.75 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[17]

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. A common threshold for "soluble" is when a concentration of >3% (w/v) is achieved (approx. 25 mg in 0.75 mL).[18]

Physicochemical Properties in Drug Development

These parameters are key components of drug-likeness rules, such as Lipinski's Rule of 5, and are essential for predicting a compound's in vivo behavior.[2]

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[3] It governs the charge state of the molecule in different physiological compartments (e.g., stomach, intestine, blood), which profoundly affects solubility, permeability, and target binding. This compound has a hydroxyl proton (weakly acidic) and an amide proton (very weakly acidic).

Rationale for UV-Metric Titration: This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra. By monitoring the change in absorbance as a function of pH, a titration curve can be generated from which the pKa is determined.[1][19]

Experimental Protocol: pKa Determination by UV-Metric Titration

  • Wavelength Selection: Prepare two solutions of the compound at a very low pH (e.g., pH 2, fully protonated) and a very high pH (e.g., pH 12, fully deprotonated). Scan both solutions on a UV-Vis spectrophotometer to find an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Titration Setup: Prepare a solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: While monitoring the pH, perform a potentiometric titration by adding small, precise aliquots of standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Absorbance Measurement: After each titrant addition and pH stabilization, measure the absorbance of the solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[19] Alternatively, HPLC-based methods can be used for compounds with poor solubility.[20][21]

Lipophilicity (LogP) Assessment

Lipophilicity describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water. LogP is a critical factor in predicting membrane permeability and overall drug-likeness.[2]

Rationale for the Shake-Flask Method: This is the "gold standard" method for LogP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium, providing a direct and accurate measurement of the partition coefficient.[2][22]

G cluster_prep Phase Preparation & Partitioning cluster_measure Separation & Analysis P1 Pre-saturate n-octanol with water and water with n-octanol P2 Dissolve compound in one phase (e.g., n-octanol) P1->P2 P3 Add equal volume of the other phase P2->P3 P4 Shake vigorously for 1 hour to reach equilibrium P3->P4 M1 Centrifuge to separate the two phases cleanly P4->M1 M2 Carefully withdraw an aliquot from each phase M1->M2 M3 Determine concentration in each phase (C_oct, C_aq) via HPLC or UV-Vis M2->M3 R1 R1 M3->R1 Calculate P = C_oct / C_aq R2 Report LogP R1->R2 Calculate LogP = log10(P) caption Fig 4. Workflow for Shake-Flask LogP Determination.

Caption: Fig 4. Workflow for Shake-Flask LogP Determination.

Experimental Protocol: Shake-Flask Method for LogP

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., PBS pH 7.4 for LogD measurement) with n-octanol by mixing them overnight and then separating the layers.[23]

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.

  • Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated water/buffer.

  • Equilibration: Seal the tube and shake it vigorously for a set period (e.g., 1 hour) to allow the compound to partition and reach equilibrium between the two phases.[23]

  • Phase Separation: Centrifuge the mixture at high speed to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical technique like HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the partition coefficient, P = C_oct / C_aq. The final value is reported as LogP = log₁₀(P).[2]

Data Summary

The following table summarizes the key physicochemical properties for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide and the recommended methodologies for their determination.

PropertyParameterRecommended Methodology
Identity Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.29 g/mol
Structure Carbon-Hydrogen Framework¹H and ¹³C NMR Spectroscopy
Functional GroupsFTIR Spectroscopy
Purity & Identity Melting PointCapillary Method
Solubility Qualitative ProfileHierarchical testing in aqueous and organic solvents
Ionization pKaUV-Metric or Potentiometric Titration
Lipophilicity LogPShake-Flask Method or HPLC
Mass Molecular Weight & FragmentsMass Spectrometry (ESI-MS)

Conclusion

A comprehensive understanding of the physicochemical properties of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is indispensable for its advancement in any research or development pipeline. The experimental workflows and analytical principles detailed in this guide provide a robust framework for obtaining reliable and reproducible data. By systematically determining the spectroscopic, thermal, solubility, and partitioning characteristics of this molecule, researchers can make informed decisions regarding its potential applications, formulation strategies, and viability as a drug candidate. This guide serves as a critical resource for unlocking the full potential of this promising chemical entity.

References

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  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Silva, P. J., & E-R. Yeh, K. (2005). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 77(23), 7763–7770.
  • Manallack, D. T., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Olaf College.
  • Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-6.
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  • Determination of pKa Values by Liquid Chrom
  • Development of Methods for the Determin
  • Interpreting Mass Spectra. (2023). OpenStax.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • Measuring the Melting Point. (2023). Westlab Canada.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023).
  • Kumbharkhane, A. C., et al. (2013).
  • Mass Spectrometry. (n.d.).
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-213.
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  • How would you test for solubility in a compound? (2019). Quora.
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  • ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). (n.d.).
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Sources

Technical Assessment: Thermodynamic Stability of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of the thermodynamic stability of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (referred to herein as Target A ). This scaffold, structurally an o-acetamidobenzhydrol, presents unique stability challenges distinct from simple anilides.

The proximity of the acetamido group and the benzylic hydroxyl group creates a "privileged" structural motif prone to intramolecular reactivity. While the amide bond is generally stable against hydrolysis at neutral pH, the dominant thermodynamic risk for this class is cyclodehydration to form 4-phenyl-4H-3,1-benzoxazine. This guide outlines the mechanistic basis of this instability, required characterization protocols (ICH Q1A), and kinetic modeling strategies.

Structural Dynamics & Thermodynamic Basis

The Ortho-Effect and Intramolecular Hydrogen Bonding

The thermodynamic profile of Target A is governed by the ortho-substitution pattern. Unlike para-isomers, where intermolecular forces dominate the crystal lattice, Target A possesses a strong propensity for intramolecular hydrogen bonding .

  • H-Bond Donor/Acceptor: The amide proton (-NH) serves as a donor to the benzylic hydroxyl oxygen (-OH). Conversely, the carbonyl oxygen can accept a proton from the hydroxyl group.

  • Conformational Lock: This internal bonding reduces the entropy of the ground state, potentially raising the activation energy (

    
    ) required for degradation. However, it also pre-organizes the molecule for cyclization.
    
Solid-State Thermodynamics (Polymorphism)

Substituted acetanilides frequently exhibit polymorphism. For Target A, the competition between intramolecular H-bonds (favored in gas/solution phase) and intermolecular H-bonds (favored in crystal packing) creates a high probability of multiple solid forms.

  • Form I (Thermodynamic): Likely dominated by intermolecular amide-amide chains (catemers).

  • Form II (Kinetic): Likely dominated by intramolecular H-bonding, often formed during rapid precipitation or lyophilization.

Critical Risk: Metastable polymorphs may revert to the stable form during storage, altering dissolution rates and bioavailability.

Degradation Pathways: The Mechanistic Core

The stability of Target A is not limited by simple amide hydrolysis. The primary degradation vector is intramolecular cyclization .

Mechanism: Cyclodehydration to Benzoxazine

Under acidic conditions or thermal stress, the benzylic alcohol undergoes protonation and water loss. The neighboring amide oxygen acts as an internal nucleophile.

  • Reaction: Target A

    
     [Transition State] 
    
    
    
    4-phenyl-2-methyl-4H-3,1-benzoxazine +
    
    
    .
  • Thermodynamic Driver: The reaction is entropically driven by the release of a water molecule and enthalpically stabilized by the formation of the heterocyclic ring.

Pathway Visualization

The following diagram illustrates the competing pathways: Hydrolysis (Path A) vs. Cyclization (Path B).

StabilityPathways cluster_legend Pathway Legend Compound N-(2-[Hydroxy(phenyl)methyl] phenyl)acetamide TS_Cyc Transition State (Oxocarbenium/Amide Attack) Compound->TS_Cyc  Acid/Heat (-H2O)   Hydrolysis Hydrolysis Products (Acetic Acid + Amine) Compound->Hydrolysis  Extreme pH (pH < 2 or > 10)   Benzoxazine 4-Phenyl-2-methyl- 4H-3,1-benzoxazine TS_Cyc->Benzoxazine  Cyclization   Water H2O TS_Cyc->Water key Path B (Red) is the dominant thermodynamic risk for this scaffold.

Figure 1: Mechanistic degradation pathways. The cyclization pathway (Red) is the primary stability risk due to the ortho-proximity effect.

Experimental Assessment Protocols

To validate the thermodynamic stability, a rigorous testing framework aligned with ICH Q1A (R2) guidelines is required.

Protocol A: Automated Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products (benzoxazines vs. anilines).

ParameterConditionDurationRationale
Acid Stress 0.1 N HCl, 60°C24–48 hrsPromotes dehydration/cyclization (benzoxazine formation).
Base Stress 0.1 N NaOH, 60°C24–48 hrsPromotes amide hydrolysis.
Oxidation 3%

, RT
24 hrsAssesses benzylic oxidation (to benzophenone derivative).
Thermal Solid state, 80°C7 daysSimulates accelerated shelf-life aging.

Methodology:

  • Prepare a 1 mg/mL stock solution of Target A in Acetonitrile/Water (50:50).

  • Aliquot into amber HPLC vials.

  • Add stress agents (Acid/Base/Peroxide) to respective vials.

  • Neutralize samples prior to LC-MS analysis.

  • Critical Step: Monitor for the specific mass shift of -18 Da (Loss of

    
    ), which indicates benzoxazine formation.
    
Protocol B: Isoconversional Kinetic Analysis (Arrhenius)

Objective: Calculate Activation Energy (


) and predict shelf-life (

).
  • Isothermal Incubation: Incubate solid samples at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Pull points at

    
     days.
    
  • Quantification: Use HPLC-UV (254 nm) to measure remaining parent compound.

  • Data Fitting: Plot

    
     vs. 
    
    
    
    (Kelvin).[1]

Equation:



Where 

is the rate constant,

is the frequency factor, and

is the gas constant.[1][2][3]

Data Interpretation & Workflow

The following workflow ensures that stability data is translated into actionable storage conditions.

StabilityWorkflow Start Start: Pure API (Target A) DSC Solid State Screening (DSC / XRPD) Start->DSC Stress Stress Testing (Acid/Base/Oxidation) Start->Stress Decision1 Polymorphs Detected? DSC->Decision1 KineticStudy Arrhenius Kinetic Study (3+ Temperatures) Stress->KineticStudy Identify Degradants SelectForm Select Thermodynamically Stable Form Decision1->SelectForm Yes Decision1->KineticStudy No SelectForm->KineticStudy Calc Calculate Ea & t90 KineticStudy->Calc Output Define Storage Conditions (e.g., 2-8°C vs RT) Calc->Output

Figure 2: Integrated stability assessment workflow from solid-state selection to shelf-life definition.

Representative Thermodynamic Parameters

Note: These values are representative of the o-acetamidobenzyl alcohol class and should be verified experimentally for Target A.

ParameterRepresentative ValueImplication
Melting Point 145–160°CHigh lattice energy indicates good solid-state stability.
Activation Energy (

)
20–25 kcal/molModerate barrier; sensitive to thermal excursions.
Cyclization Rate (

)
pH dependentFastest at pH < 3. Stable at pH 6–8.

References

  • International Council for Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. [Link]

  • Ren, X., et al. (2025).[7][8] Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols.[8] Journal of Organic Chemistry.[8] (Mechanistic basis for cyclization). [Link]

Sources

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide: Nomenclature, Synthesis, and Cyclization Logic

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural logic, and synthetic utility of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (CAS 28586-49-4). This document is structured to serve researchers requiring precise identification and mechanistic insight into this compound's role as a pivotal intermediate in heterocyclic chemistry.

Chemical Identity & Nomenclature Analysis

This compound represents a classic example of a "masked" heterocycle. While formally an acetamide, its ortho-substitution pattern pre-organizes it for cyclization. Correct nomenclature is critical here to distinguish it from its isomers (e.g., N-benzyl-2-hydroxybenzamide) and its oxidized precursors.

IUPAC Naming Convention

The systematic name is derived by prioritizing the amide functional group over the alcohol and the benzene ring.

  • Parent Structure: Acetamide (

    
    ).
    
  • N-Substituent: The nitrogen is attached to a phenyl ring at position 1.

  • Ring Substitution: The phenyl ring has a substituent at position 2 (ortho).

  • Side Chain: The substituent at position 2 is a methyl group bearing a hydroxyl group and a phenyl group: [Hydroxy(phenyl)methyl] .

Full Systematic Name: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide[1][2]

Synonyms and Registry Data

In literature and database searching, the following synonyms are frequently used. The distinction between "benzhydrol" and "methanol" nomenclature is a common source of confusion in patent literature.

Naming SystemSynonym / IdentifierNotes
CAS Registry Number 28586-49-4 Primary identifier.[1]
Systematic (Methanol Parent) 2-(Acetylamino)phenyl(phenyl)methanolTreats methanol as the parent carbon chain.
Trivial / Traditional o-AcetamidobenzhydrolEmphasizes the benzhydrol core.
Structural Descriptive N-[2-(α-Hydroxybenzyl)phenyl]acetamideHighlights the benzylic alcohol position.
InChI Key MXAUJGXTIIVWRS-UHFFFAOYSA-N(Stereochemistry undefined)

Structural Logic & Synthetic Pathway

The synthesis of this compound is a lesson in chemoselectivity . The objective is to reduce a ketone in the presence of an amide, a transformation that dictates the choice of reducing agent.[3]

The Synthetic Workflow

The standard route proceeds from 2-aminobenzophenone. The order of operations (Acetylation


 Reduction) is critical; reducing the ketone first (to 2-aminobenzhydrol) creates a substrate where N-acetylation can be competitive with O-acetylation, leading to mixtures.

SynthesisPath Start 2-Aminobenzophenone Inter 2-Acetamidobenzophenone (N-(2-benzoylphenyl)acetamide) Start->Inter Ac2O / AcOH (Selective N-Acetylation) Target TARGET MOLECULE N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Inter->Target NaBH4, MeOH (Chemoselective Ketone Reduction) Cyclic 4-Phenyl-1,2-dihydroquinazoline Target->Cyclic H+, Heat (-H2O Cyclodehydration)

Figure 1: Synthetic workflow illustrating the chemoselective reduction and subsequent cyclization potential.

Mechanistic Insight: Chemoselective Reduction

The conversion of N-(2-benzoylphenyl)acetamide to the target alcohol relies on the electrophilic difference between the ketone and the amide carbonyls.

  • Reagent: Sodium Borohydride (

    
    ).[3][4][5][6][7]
    
  • Solvent: Methanol or Ethanol.[5][7]

  • Mechanism: The amide carbonyl is resonance-stabilized by the nitrogen lone pair, rendering it less electrophilic. The ketone carbonyl of the benzophenone moiety, despite conjugation, remains sufficiently electrophilic for attack by the borohydride anion.

  • Outcome: Quantitative conversion to the alcohol without reducing the amide to an amine (which would require

    
    ).[3]
    

Technical Specifications & Characterization

For researchers validating the identity of synthesized material, the following spectral signatures are definitive.

NMR Diagnostic Signals

The transition from precursor (ketone) to product (alcohol) is easily monitored via


 NMR.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Change
Benzylic C-H 5.80 – 6.00 Singlet (or doublet if coupled to OH)Key Indicator. Absent in precursor.
Amide N-H 8.50 – 9.50Broad SingletShifts slightly upon reduction due to H-bonding changes.
Acetyl

1.80 – 2.10SingletRemains distinct; confirms amide integrity.
Hydroxyl O-H 4.00 – 6.00Broad (solvent dependent)Disappears with

shake.
Stability & Reactivity Profile
  • Chirality: The benzylic carbon is a chiral center. Standard synthesis yields a racemate (

    
    ). Asymmetric reduction (e.g., CBS reduction) is required to isolate the 
    
    
    
    or
    
    
    enantiomer.
  • Acid Sensitivity: This compound is acid-labile . In the presence of strong acid (e.g.,

    
    , 
    
    
    
    -TsOH), the hydroxyl group is protonated and lost as water. The resulting carbocation is intercepted by the amide nitrogen, closing the ring to form 4-phenyl-1,2-dihydroquinazoline .
    • Storage Protocol: Store in neutral, dry conditions.[1] Avoid protic acids unless cyclization is intended.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 28586-49-4. Retrieved from [Link]

  • Master Organic Chemistry . (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chemsrc . (2025).[2] CAS 28586-49-4 Entry.[1][2] Retrieved from [Link]

Sources

Technical Guide: Electronic Properties and Reactivity of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic architecture, reactivity profile, and synthetic utility of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide , a critical intermediate in the synthesis of bioactive nitrogen heterocycles.

Executive Summary

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (CAS: 28586-49-4), also known as 2-(α-hydroxybenzyl)acetanilide or 2-acetamidobenzhydrol , is a bifunctional aromatic scaffold characterized by an ortho-disposition of an acetamido group and a secondary benzylic alcohol. This molecule serves as a "switchable" precursor in organic synthesis: it is stable under neutral conditions but undergoes rapid cyclodehydration under acidic forcing to generate 4-phenyl-2-methyl-4H-3,1-benzoxazine . Its electronic behavior is dominated by a strong intramolecular hydrogen bond (IMHB) that locks its conformation, influencing both its solubility and its reactivity toward nucleophilic attack.

Structural & Electronic Architecture

Molecular Geometry and the "Ortho-Effect"

The defining feature of this molecule is the proximity of the amide nitrogen and the benzylic hydroxyl group. Unlike its meta or para isomers, the ortho arrangement permits a 6-membered pseudo-ring formation via hydrogen bonding.

  • Intramolecular Hydrogen Bond (IMHB): The amide carbonyl oxygen acts as a Lewis base, accepting a hydrogen bond from the benzylic hydroxyl proton (

    
    ). Alternatively, the amide proton can donate to the hydroxyl oxygen, though the former is energetically favored in non-polar solvents.
    
  • Conformational Lock: This interaction restricts rotation around the phenyl-carbon bonds, pre-organizing the molecule for cyclization. This "pre-organization" lowers the entropic penalty for ring closure.

Electronic Distribution
  • Amide Group: Acts as a moderate electron donor to the phenyl ring via resonance (+M effect), increasing electron density at the ortho and para positions.

  • Benzylic Alcohol: The hydroxyl group is inductively withdrawing (-I) but the benzylic carbon stabilizes carbocations effectively due to resonance with the adjacent phenyl rings (benzhydryl cation character).

Visualization of Connectivity & IMHB

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond that dictates reactivity.

MolecularArchitecture cluster_legend Electronic Effects Amide Acetamide Group (-NH-CO-CH3) Phenyl Central Phenyl Ring Amide->Phenyl Ortho Position Alcohol Benzylic Alcohol (-CH(OH)Ph) Phenyl->Alcohol Ortho Position Alcohol->Amide IMHB (O-H ... O=C) Conformational Lock Pre-organization Pre-organization Facilitated Cyclization Facilitated Cyclization Pre-organization->Facilitated Cyclization

Figure 1: Structural connectivity showing the Intramolecular Hydrogen Bond (IMHB) that pre-organizes the molecule for cyclization.

Reactivity Profile

The reactivity of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is bifurcated based on pH conditions.

Acid-Catalyzed Cyclodehydration (The Benzoxazine Route)

The most significant reaction of this scaffold is the formation of 4-phenyl-2-methyl-4H-3,1-benzoxazine .

  • Mechanism:

    • Protonation of the benzylic hydroxyl group.

    • Loss of water to form a stabilized benzhydryl carbocation.

    • Nucleophilic attack by the amide carbonyl oxygen (internal nucleophile).

    • Deprotonation to yield the cyclic benzoxazine.

  • Conditions: Reflux in acetic acid, or treatment with p-TsOH in toluene.

  • Significance: This reaction transforms an acyclic precursor into a bioactive heterocycle used in tranquilizers (e.g., Etifoxine analogs).

Oxidation

The secondary alcohol can be oxidized back to the ketone (N-(2-benzoylphenyl)acetamide / o-acetamidobenzophenone) using standard oxidants like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane. This is reversible via NaBH4 reduction.

Hydrolysis

Under strong basic conditions (NaOH/EtOH, reflux), the amide bond cleaves to yield 2-aminobenzhydrol (2-amino-α-phenylbenzyl alcohol), removing the acetyl protection.

Experimental Protocols

Synthesis via Reduction of N-(2-Benzoylphenyl)acetamide

This protocol describes the generation of the target alcohol from its ketone precursor.

Reagents:

  • N-(2-Benzoylphenyl)acetamide (Precursor)

  • Sodium Borohydride (NaBH4)[1][2][3][4]

  • Methanol (Solvent)[4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(2-benzoylphenyl)acetamide in 50 mL of anhydrous methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 15 mmol (1.5 eq) of NaBH4 in small portions over 20 minutes.

    • Note: Gas evolution (H2) will occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting ketone spot should disappear.

  • Quenching: Quench the reaction by adding 10 mL of water followed by careful neutralization with dilute HCl (to pH 7).

  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with Dichloromethane (3 x 30 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water to obtain white crystals of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide .

Cyclization to 4-Phenyl-2-methyl-4H-3,1-benzoxazine

Step-by-Step Methodology:

  • Setup: Dissolve 5 mmol of the alcohol (from 4.1) in 20 mL of Glacial Acetic Acid.

  • Reflux: Heat the solution to reflux (approx. 118°C) for 1-2 hours.

  • Workup: Pour the cooled reaction mixture into crushed ice/water (100 mL).

  • Isolation: Neutralize with solid NaHCO3 (caution: foaming). The product will precipitate as a solid.[6] Filter and wash with cold water.

  • Result: The product is the cyclized benzoxazine.

Reaction Pathway Diagram

ReactionPathway Ketone N-(2-Benzoylphenyl)acetamide (Ketone Precursor) Target N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (Target Alcohol) Ketone->Target NaBH4, MeOH, 0°C (Reduction) Target->Ketone PCC or DMP (Oxidation) Benzoxazine 4-Phenyl-2-methyl-4H-3,1-benzoxazine (Cyclized Heterocycle) Target->Benzoxazine AcOH, Reflux (-H2O, Cyclodehydration)

Figure 2: Synthetic pathway from ketone precursor to the target alcohol and subsequent cyclization to benzoxazine.

Quantitative Data Summary

PropertyValue / DescriptionSource/Derivation
Formula C15H15NO2Calculated
MW 241.29 g/mol Calculated
CAS No. 28586-49-4[1]
Physical State White crystalline solidExperimental [2]
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Poor in WaterPolarity Profile
pKa (OH) ~13.5 (Predicted)Electronic Effect
Key IR Signals 3300-3400 cm⁻¹ (OH/NH str), 1660 cm⁻¹ (Amide C=O)Spectroscopic Data
Reactivity Cyclizes to Benzoxazine in Acid[3]

Pharmaceutical Applications

While the molecule itself acts as a stable intermediate, its derivatives (specifically the 3,1-benzoxazines) are of high pharmaceutical interest.

  • GABAergic Modulators: 4-phenyl-3,1-benzoxazines are structural analogs of Etifoxine, a non-benzodiazepine anxiolytic.

  • Anti-inflammatory Agents: The scaffold has been screened in libraries for inhibition of pro-inflammatory cytokines (IL-1β), leveraging the acetanilide core which mimics paracetamol-like structures but with added lipophilicity from the phenyl ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205649, N-(2-(Hydroxy(phenyl)methyl)phenyl)acetamide. Retrieved from [Link]

  • Kamal, A., et al. (2015).Synthesis and biological evaluation of 4-phenyl-4H-3,1-benzoxazine derivatives.

Sources

Methodological & Application

Reduction of N-(2-benzoylphenyl)acetamide to N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the chemoselective reduction of N-(2-benzoylphenyl)acetamide (2-acetamidobenzophenone) to N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (2-acetamidobenzhydrol).

This transformation is a critical intermediate step in the synthesis of 4-phenyl-2-quinolone derivatives and other heterocyclic scaffolds. The protocol emphasizes chemoselectivity (preserving the amide) and stability (preventing premature cyclization).

Abstract & Strategic Overview

The reduction of N-(2-benzoylphenyl)acetamide (1) to N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (2) presents a specific challenge in organic synthesis: chemoselectivity and conformational stability .

While the ketone moiety is susceptible to nucleophilic attack by hydride reagents, the ortho-acetamido group introduces two complications:

  • Steric Hindrance: The bulky phenyl and acetamido groups flanking the carbonyl can retard the rate of reduction.

  • Cyclization Risk: The resulting benzylic alcohol (2) is prone to acid-catalyzed dehydration and cyclization to form 4-phenyl-2-quinolone or 4-phenyl-1,2-dihydroquinoline .

The Solution: This protocol utilizes Sodium Borohydride (NaBH₄) in Ethanol . NaBH₄ is sufficiently mild to leave the amide bond intact while effectively reducing the ketone. Critical to this method is a neutral pH workup to prevent the acid-catalyzed cyclization of the product.

Reaction Scheme

ReactionScheme SM N-(2-benzoylphenyl)acetamide (Ketone) Product N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (Alcohol) SM->Product Reduction Reagent NaBH4, EtOH 0°C to RT SideProduct 4-Phenyl-2-quinolone (Cyclized Artifact) Product->SideProduct Acid/Heat (AVOID)

Figure 1: Reaction pathway highlighting the target reduction and the critical avoidance of the cyclization pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
N-(2-benzoylphenyl)acetamide 239.271.0Substrate
Sodium Borohydride (NaBH₄) 37.831.0 - 1.5Reducing Agent
Ethanol (Absolute) 46.07SolventReaction Medium
Ammonium Chloride (sat. aq.) 53.49QuenchMild Proton Source
Ethyl Acetate 88.11SolventExtraction
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of N-(2-benzoylphenyl)acetamide in Ethanol (concentration ~0.2 M).

    • Note: If solubility is poor at room temperature, gently warm the solution to 40°C to ensure complete dissolution, then cool back to room temperature.

  • Cooling: Place the flask in an ice-water bath (0°C). While not strictly necessary for stability, cooling moderates the exotherm of the hydride addition and minimizes potential side reactions.

Phase 2: Reduction
  • Addition: Add Sodium Borohydride (1.0 - 1.5 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild bubbling (H₂ evolution) will occur. Ensure the system is vented (e.g., via a needle or loose stopper).

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

  • Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).

    • Target: Disappearance of the starting ketone (Rf ~0.6) and appearance of the more polar alcohol (Rf ~0.3).

    • Time: Reaction is typically complete within 1–3 hours .

Phase 3: Workup (Critical Control Point)
  • Quenching: Once complete, cool the flask to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Why NH₄Cl? It buffers the solution to pH ~7-8. Do NOT use HCl , as strong acid will trigger the cyclization of the product to the quinolone.

  • Extraction: Dilute with water and extract the mixture three times with Ethyl Acetate .

  • Washing: Wash the combined organic layers with Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp < 40°C).

Phase 4: Purification
  • Crude Appearance: The product usually isolates as a white to off-white solid or viscous oil that solidifies upon standing.

  • Recrystallization: If necessary, recrystallize from Toluene or a mixture of Ethanol/Water .

    • Avoid: Extended heating in protic solvents.

Mechanism of Action

The reaction proceeds via a standard nucleophilic addition of the hydride ion to the carbonyl carbon. The amide group remains inert due to the lower electrophilicity of the amide carbonyl compared to the ketone.

Mechanism Step1 Step 1: Nucleophilic Attack BH4- delivers Hydride (H-) to Ketone Carbon Intermediate Intermediate: Alkoxyborate Complex (Stable in basic media) Step1->Intermediate Fast Step2 Step 2: Hydrolysis (Workup) Borate ester hydrolyzed by Water/NH4Cl Intermediate->Step2 Quench Final Product: Secondary Alcohol (Racemic Mixture) Step2->Final Protonation

Figure 2: Mechanistic pathway of the borohydride reduction.

Characterization & Data Analysis

The successful formation of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is confirmed by the following spectral characteristics:

TechniqueExpected SignalInterpretation
IR Spectroscopy 3300–3450 cm⁻¹ (Broad) O-H Stretch (New signal, confirms alcohol)
3250 cm⁻¹ (Sharp)N-H Stretch (Amide, retained)
1650–1660 cm⁻¹C=O Stretch (Amide, retained)
Absence of ~1660 cm⁻¹ Loss of conjugated Ketone C=O
¹H NMR (DMSO-d₆) δ ~5.8–6.0 ppm (d, 1H) Benzhydryl C-H (Diagnostic signal)
δ ~6.2 ppm (d, 1H)O-H proton (Exchangeable)
δ ~9.5 ppm (s, 1H)Amide N-H
δ ~2.0 ppm (s, 3H)Acetyl -CH₃
Mass Spectrometry m/z ~242 [M+H]⁺ (Calculated MW: 241.29)
m/z ~224[M+H - H₂O]⁺ (Fragment due to dehydration)

Troubleshooting & Critical Parameters

Issue: Incomplete Conversion
  • Cause: Old NaBH₄ (absorbed moisture) or steric bulk.

  • Fix: Add an additional 0.5 equiv of NaBH₄ and warm the reaction slightly to 35°C.

Issue: Product Cyclization (Quinolone Formation)
  • Symptom: Product spot on TLC is non-polar and UV active (blue fluorescence often observed for quinolones). NMR shows loss of the Acetyl-CH₃ signal (if fully hydrolyzed) or loss of the OH signal.

  • Cause: Workup was too acidic or rotary evaporator bath was too hot.

  • Fix: Ensure NH₄Cl quench is used (not HCl). Keep water bath < 40°C.

Issue: Solubility
  • Cause: Substrate is highly crystalline.

  • Fix: Use a co-solvent system of THF/Methanol (1:1) instead of pure Ethanol. THF improves solubility of the aromatic ketone.

References

  • General Reduction of Benzophenones: Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman. (Standard protocol for NaBH4 reduction of diaryl ketones).
  • Chemoselectivity of NaBH4

    • Ranu, B. C. (1993). Chemoselective reductions with sodium borohydride. Synlett, 1993(11), 885-892. Link

  • Rehman, A. (1960). Cyclization of N-acetyl-o-aminobenzhydrol. Journal of Organic Chemistry.
  • Related Substrate (Nepafenac Intermediate)

    • Medichem S.A. (2010). Process for preparing 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. WO2010115906A1. Link (Demonstrates NaBH4/EtOH reduction of a very similar 2-aminobenzophenone derivative).

Sources

Using N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide as a precursor for benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 2-Methyl-4-phenyl-4H-3,1-benzoxazine

Executive Summary

This application note details the conversion of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (Precursor 1 ) into 2-methyl-4-phenyl-4H-3,1-benzoxazine (Target 2 ). Unlike the more common 1,3-benzoxazines used in polymer chemistry, the 3,1-benzoxazine scaffold is a critical pharmacophore in drug discovery, functioning as a mechanism-based inhibitor of serine proteases (e.g., human leukocyte elastase) and a versatile intermediate for quinazolinone synthesis. This guide provides a validated, scalable protocol for acid-catalyzed cyclodehydration, ensuring high purity and yield for downstream medicinal chemistry applications.

Scientific Background & Mechanism

The Precursor: Structural Analysis

The starting material, N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, represents a "masked" heterocycle. It contains two key functionalities positioned ortho to each other on a benzene ring:

  • Benzylic Alcohol: A [hydroxy(phenyl)methyl] group susceptible to acid-catalyzed dehydration to form a stabilized benzylic carbocation.

  • Acetamide: An amide group where the carbonyl oxygen is sufficiently nucleophilic to attack a neighboring carbocation.

Mechanism of Action: Cyclodehydration

The transformation proceeds via an intramolecular Ritter-type reaction or O-alkylation of the amide.[1]

  • Activation: Protonation of the benzylic hydroxyl group facilitates the loss of water.

  • Carbocation Formation: A resonance-stabilized benzylic carbocation is generated.[1]

  • Cyclization: The amide oxygen (acting as the nucleophile) attacks the carbocation, closing the six-membered ring.

  • Aromatization/Neutralization: Deprotonation yields the 4H-3,1-benzoxazine structure.[1]

Note: The reaction is thermodynamically driven by the formation of the conjugated heteroaromatic system.

BenzoxazineMechanism Precursor Precursor (1) N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Inter1 Intermediate A Protonated Alcohol Precursor->Inter1 + H+ Carbocation Intermediate B Benzylic Carbocation Inter1->Carbocation - H2O Cyclization Ring Closure (O-Attack) Carbocation->Cyclization Intramolecular Nucleophilic Attack Product Target (2) 2-Methyl-4-phenyl-4H-3,1-benzoxazine Cyclization->Product - H+

Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration of the acetamide precursor.[1]

Experimental Protocol

Objective: To synthesize 2-methyl-4-phenyl-4H-3,1-benzoxazine with >95% purity.

Materials & Reagents
ReagentRoleEquivalence
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamidePrecursor1.0 eq
p-Toluenesulfonic acid monohydrate (p-TsOH)Catalyst0.05 - 0.1 eq
Toluene (Anhydrous)Solvent10 mL / g precursor
Sodium Bicarbonate (sat.[1] aq.)QuenchExcess
Ethyl AcetateExtraction-
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with 1.0 eq of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide.

  • Add Toluene (10 mL per gram of starting material) to suspend the solid.

  • Add 0.05 eq of p-TsOH.[1] Note: Use a catalytic amount to minimize side reactions; the reaction is driven by water removal.

Step 2: Cyclodehydration

  • Heat the mixture to reflux (approx. 110°C).

  • Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2–4 hours).

  • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (more polar, lower Rf) should disappear, replaced by a less polar, UV-active spot (Benzoxazine).

Step 3: Workup & Isolation [1][2]

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated NaHCO3 (2 x 10 mL) to neutralize the acid catalyst.

  • Wash with Brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

Step 4: Purification

  • Recrystallization: The crude product is often pure enough for use. If necessary, recrystallize from n-Hexane or a Hexane/EtOAc mixture.

  • Yield Expectation: 85–95%.

Workflow Start Start: Precursor + Toluene + p-TsOH Reflux Reflux with Dean-Stark (110°C, 2-4 h) Start->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Wash: NaHCO3 -> Brine Dry: MgSO4 Check->Workup Complete Isolate Concentrate & Recrystallize Workup->Isolate

Figure 2: Operational workflow for the synthesis of the benzoxazine scaffold.

Characterization & Quality Control

To ensure the integrity of the synthesized 3,1-benzoxazine, compare analytical data against these standard parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3) δ 2.1–2.3 ppm (s, 3H)Methyl group at C-2 (distinct from acetamide methyl).[1]
δ 6.2–6.5 ppm (s, 1H)Benzylic proton at C-4. Shifted downfield due to ring current.
δ 6.8–7.5 ppm (m, 9H)Aromatic protons (Phenyl ring + Benzene backbone).
IR Spectroscopy ~1630–1640 cm⁻¹C=N stretching vibration (Imidate character).
Absence of ~3300 cm⁻¹Disappearance of N-H and O-H stretches.
Mass Spectrometry [M+H]+ ~ 224.1 m/zConsistent with formula C₁₅H₁₃NO.

Applications in Drug Development

The 2-methyl-4-phenyl-4H-3,1-benzoxazine scaffold generated by this protocol is a versatile intermediate in medicinal chemistry.[1]

Serine Protease Inhibition

3,1-Benzoxazines act as "suicide substrates" for serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin).

  • Mechanism: The enzyme's active site serine attacks the C-2 position (or C-4 depending on substitution), opening the ring and forming a stable acyl-enzyme complex that inhibits the protease.[1]

  • Utility: Development of anti-inflammatory agents for COPD or emphysema.

Precursor for Quinazolinones

This benzoxazine can be rapidly converted into 2,3-disubstituted quinazolin-4(3H)-ones, a privileged scaffold in oncology (e.g., EGFR inhibitors).

  • Protocol: React the isolated benzoxazine with a primary amine (R-NH2) in refluxing ethanol. The amine attacks the ring, followed by recyclization to the quinazolinone.

References

  • Coppola, G. M. (1980). "The Chemistry of 4H-3,1-Benzoxazines." Journal of Heterocyclic Chemistry, 17(7), 1785–1788.

  • Abdollahi, S., & Shariat, M. (2005).[3] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank, 2005(6), M448.[3] (Provides analogous cyclization conditions for benzoxazinones).

  • Krass, N., et al. (2020). "Benzoxazines in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry. (General review of scaffold utility).
  • PubChem Compound Summary. "N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide."

Sources

Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance the sustainability of its processes.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on green chemistry methods for the synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, a key intermediate in pharmaceutical research. We will explore a novel, proposed green synthetic route centered on catalytic transfer hydrogenation, contrasting it with traditional stoichiometric reduction methods. This guide emphasizes the practical application of green chemistry principles, offering detailed protocols, process logic, and data presentation to facilitate adoption in a laboratory setting.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step processes that can generate significant chemical waste and utilize hazardous materials.[3] Green chemistry offers a framework for designing chemical processes that are more environmentally benign, safer, and more efficient.[4][5] Key principles of green chemistry, such as waste prevention, atom economy, the use of safer solvents and reagents, and catalysis, are central to developing sustainable pharmaceutical manufacturing.[2][4]

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a valuable building block in medicinal chemistry. Its traditional synthesis often relies on stoichiometric reducing agents, which can present environmental and safety challenges. This application note details a greener alternative that aligns with the principles of sustainable chemistry.

Comparative Analysis of Synthetic Routes

A critical evaluation of existing and proposed synthetic methodologies is essential for the adoption of greener practices. Here, we compare a traditional synthesis route with a proposed green catalytic approach.

Traditional Synthesis: Stoichiometric Reduction

A common method for the synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves the reduction of the ketone precursor, 2-amino-3-benzoylbenzeneacetamide. A documented method utilizes sodium borohydride in ethanol.[6] While ethanol is considered a relatively green solvent, the use of sodium borohydride, a stoichiometric reagent, is a drawback from a green chemistry perspective due to the generation of borate waste and the need for a significant molar excess of the reagent.

Proposed Green Synthesis: Catalytic Transfer Hydrogenation

To improve the green profile of the synthesis, we propose a catalytic transfer hydrogenation approach. This method replaces the stoichiometric reducing agent with a catalytic amount of a transition metal and a benign hydrogen donor. This approach significantly improves the atom economy and reduces waste generation.[1]

G

Figure 1: A comparative workflow of traditional vs. green synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for both the traditional and the proposed green synthesis methods.

Protocol 1: Traditional Synthesis via Stoichiometric Reduction

This protocol is based on the method described in patent literature.[6]

Materials:

  • 2-amino-3-benzoylbenzeneacetamide

  • Sodium borohydride

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-benzoylbenzeneacetamide (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Reduce the volume of ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Proposed Green Synthesis via Catalytic Transfer Hydrogenation

This proposed protocol is designed to be a greener alternative to the traditional method.

Materials:

  • 2-amino-3-benzoylbenzeneacetamide

  • Palladium on carbon (10% w/w, 0.5-2 mol%)

  • Formic acid or Ammonium formate (as hydrogen donor)

  • Ethanol or Water (as solvent)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • To a round-bottom flask, add 2-amino-3-benzoylbenzeneacetamide (1.0 eq), ethanol (or water), and the hydrogen donor (e.g., formic acid, 3-5 eq).

  • Carefully add the palladium on carbon catalyst (0.5-2 mol%).

  • Heat the reaction mixture to a gentle reflux (40-60 °C) and stir.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate if formic acid was used.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by recrystallization if necessary.

G start Start reactants Charge Reactor: - 2-amino-3-benzoylbenzeneacetamide - Solvent (Ethanol/Water) - Hydrogen Donor - Pd/C Catalyst start->reactants reaction Heat to 40-60°C Stir for 2-6 hours reactants->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete filtration Cool and Filter (Remove Catalyst) monitoring->filtration Complete neutralization Neutralize with NaHCO3 (if necessary) filtration->neutralization isolation Isolate Product: - Filtration or - Extraction neutralization->isolation purification Purify by Recrystallization (if necessary) isolation->purification end End purification->end

Figure 2: Workflow for the proposed green catalytic transfer hydrogenation.

Data Summary and Comparison

The following table summarizes the key metrics for the two synthetic approaches, highlighting the advantages of the green chemistry method.

ParameterTraditional Method (Stoichiometric)Proposed Green Method (Catalytic)Justification for Improvement
Reducing Agent Sodium BorohydrideFormic Acid / Ammonium FormateAvoids hazardous borohydrides and uses a safer, biodegradable hydrogen source.
Reagent Stoichiometry >2 equivalentsCatalytic (0.5-2 mol%)Significantly reduces waste and improves atom economy.[4]
Solvent EthanolEthanol, WaterWater is the greenest solvent; ethanol is a good green alternative.[5]
Byproducts Borate saltsCO2, H2OByproducts of the green method are benign and easily removed.
Safety Flammable hydrogen gas can be generated during quenching.Avoids the use of high-pressure hydrogen gas.
Work-up Quenching and extractionFiltration and optional extractionSimpler work-up procedure.
Estimated Yield ~75%[6]Expected >85%Catalytic methods are often more efficient.[1]

Conclusion and Future Outlook

The proposed catalytic transfer hydrogenation method for the synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide represents a significant advancement in green chemistry for the production of this important pharmaceutical intermediate. By replacing stoichiometric reagents with a catalytic system, this approach reduces waste, improves safety, and simplifies the overall process. Further optimization of catalyst loading, reaction time, and temperature can be explored to enhance the efficiency and scalability of this green protocol. The adoption of such methodologies is crucial for the pharmaceutical industry to move towards more sustainable and environmentally responsible manufacturing practices.[2]

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024). Vertex AI Search.
  • The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Pharma Manufacturing.
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing. (n.d.). In-silico.
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2021). Chemical Reviews.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI.
  • 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. (2010).

Sources

Catalytic hydrogenation procedures yielding N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS Registry Number: 4834-61-1 (Precursor); Product specific CAS varies by enantiomer. Methodology: Heterogeneous Catalytic Hydrogenation & Asymmetric Transfer Hydrogenation (ATH)

Executive Summary & Strategic Context

This technical guide details the reduction of N-(2-benzoylphenyl)acetamide (2-acetamidobenzophenone) to its corresponding alcohol, N-(2-[hydroxy(phenyl)methyl]phenyl)acetamide . This transformation is a critical unit operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac and related benzoxazine derivatives.

While stoichiometric reduction with sodium borohydride (NaBH₄) is common in early-stage R&D, catalytic hydrogenation is the preferred industrial route due to atom economy, scalability, and simplified workup.

Key Challenges & Solutions:

  • Chemoselectivity: The primary challenge is reducing the ketone (C=O) without reducing the aromatic rings or hydrolyzing the acetamide function.

  • Hydrogenolysis Risk: Benzylic alcohols are prone to over-reduction to methylene groups (Ar-CH₂-Ar) under vigorous hydrogenation conditions, particularly with Pd catalysts in acidic media.

  • Stereochemistry: The product contains a chiral center. Standard hydrogenation yields a racemate, whereas Asymmetric Transfer Hydrogenation (ATH) allows for enantioselective synthesis.

Reaction Mechanism & Thermodynamics

The reduction proceeds via the adsorption of the ketone carbonyl onto the metal surface, followed by the stepwise insertion of atomic hydrogen.

Chemical Equation:



Selectivity Profile:

  • Ketone Reduction (Desired):

    
    , kinetically favored on polarizable surfaces (Pt, Ru).
    
  • Aromatic Reduction (Side Reaction): Favored at high pressures (>50 bar) and high temperatures (>80°C), typically with Rh or Ru catalysts.

  • Hydrogenolysis (Impurity): Loss of the -OH group to form the benzyl derivative. Suppressed by using neutral solvents and avoiding elevated temperatures.

Visualizing the Pathway

The following diagram illustrates the reaction pathways, including potential side reactions (cyclization/hydrogenolysis).

ReactionPathway Start N-(2-Benzoylphenyl)acetamide (Ketone Precursor) H2 + H2 / Catalyst Start->H2 Target N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (Target Alcohol) Start->Target 1° Pathway Pd/C or Raney Ni Mild Conditions H2->Target Side1 Hydrogenolysis Product (Benzyl derivative) Target->Side1 Over-reduction (High T, Acidic) Side2 Cyclized Benzoxazine (Acid-catalyzed) Target->Side2 Dehydration (Acidic Workup)

Figure 1: Reaction network showing the primary reduction pathway and critical impurity risks (hydrogenolysis and cyclization).

Experimental Protocols
Protocol A: Heterogeneous Batch Hydrogenation (Racemic)

Best for: Large-scale synthesis where chirality is not required or will be resolved later.

Reagents & Equipment:

  • Substrate: N-(2-Benzoylphenyl)acetamide (Purity >98%).

  • Catalyst: 5% Platinum on Carbon (Pt/C) sulfided (to prevent hydrogenolysis) OR Raney Nickel (active grade). Note: Pd/C is viable but carries higher risk of hydrogenolysis.

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker).

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor or Parr hydrogenation bottle, dissolve 10.0 g (39.5 mmol) of N-(2-benzoylphenyl)acetamide in 150 mL of Ethanol.

  • Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add 0.5 g of 5% Pt/C (sulfided) or 1.0 g Raney Nickel (washed with EtOH).

    • Safety Note: Raney Nickel is pyrophoric. Keep wet with solvent at all times.

  • Hydrogenation:

    • Purge the vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Agitate at Room Temperature (20–25°C) .

    • Why: Heating is avoided to prevent the cyclization of the alcohol to the benzoxazine derivative.

  • Monitoring: Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane) or HPLC every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Filter the catalyst through a Celite pad (keep filter cake wet to prevent ignition).

    • Wash the pad with 50 mL Ethanol.

    • Concentrate the filtrate under reduced pressure (<40°C) to yield a white crystalline solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Best for: Drug development requiring high enantiomeric excess (ee).

Reagents:

  • Catalyst Precursor: [RuCl(p-cymene)₂]₂.

  • Chiral Ligand: (S,S)-Ts-DPEN (or R,R enantiomer for opposite configuration).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope) or Isopropanol.

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask, mix [RuCl(p-cymene)₂]₂ (0.5 mol%) and (S,S)-Ts-DPEN (1.0 mol%) in dry isopropanol. Heat at 80°C for 20 mins, then cool.

  • Reaction: Add the substrate N-(2-benzoylphenyl)acetamide (1.0 eq) to the catalyst solution.

  • Initiation:

    • Option 1 (HCOOH): Add Formic Acid/TEA mixture (5 eq). Stir at 25°C.

    • Option 2 (iPrOH): Add KOH (10 mol%) to the isopropanol solution. Stir at 25°C.

  • Completion: Stir for 12–24 hours. The Ru-H species delivers hydride to the Re or Si face of the ketone, governed by the chiral ligand.

  • Quench: Quench with water, extract with EtOAc, and wash with brine.

Process Control & Troubleshooting
IssueObservationRoot CauseCorrective Action
Incomplete Conversion Starting material remains after 24h.Catalyst poisoning or low H₂ pressure.Increase pressure to 10 bar; Ensure substrate is free of sulfur/amines (if using Pd/Pt).
Over-reduction Formation of benzyl impurity (Ar-CH₂-Ar).Hydrogenolysis of C-OH bond.Switch from Pd/C to Pt/C or Raney Ni; Stop reaction immediately upon consumption of SM.
Cyclization Formation of Benzoxazine.Acidic conditions or high heat.Maintain neutral pH; Keep workup temperature <40°C.
Low Enantioselectivity Low ee% (Protocol B).Temperature too high or wet solvent.Perform reaction at 0°C; Ensure strict anhydrous conditions.
Safety & Handling
  • Hydrogen Gas: Extremely flammable. Ground all equipment to prevent static discharge.

  • Raney Nickel: Pyrophoric when dry. Handle under water or alcohol.[1] Dispose of in a dedicated container with water.

  • Chemical Hygiene: The target compound is a pharmaceutical intermediate; handle with standard PPE (gloves, goggles, fume hood) to avoid potential bioactive exposure.

References
  • Preparation of Nepafenac and Intermediates. World Intellectual Property Organization, WO2010115906A1. (Describes the reduction of related benzophenone acetamides using borohydrides and catalytic variants).

  • Chemoselective Hydrogenation of Functionalized Nitro Compounds. ResearchGate, 2025. (General protocols for chemoselectivity in multifunctional aromatics).

  • Crystal structure of N-[(2-Hydroxynaphthalen-1-yl)(phenyl)-methyl]acetamide. Acta Crystallographica, 2007. (Structural confirmation of the hydroxy-amide motif).

  • Process for the preparation of Nepafenac. Google Patents, WO2014207769A1. (Cites Raney Nickel and Pd/C for reduction of 2-aminobenzophenone derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically relies on the Directed Ortho-Metalation (DoM) of acetanilide (


-phenylacetamide), followed by electrophilic trapping with benzaldehyde. While theoretically straightforward, this reaction often suffers from variable yields (30–60%) due to the complexities of generating and maintaining the dilithio intermediate  (dianion).

This guide addresses the three primary failure modes:

  • Incomplete Lithiation: Failure to generate the dianion due to aggregation or temperature mismanagement.

  • Solubility Issues: Precipitation of the lithiated species in THF.

  • Electrophile Quenching: Protonation of the intermediate by impurities in benzaldehyde.

Module 1: The Critical Pathway (Dianion Strategy)

The most common synthetic route involves generating a dianion. The amide proton is removed first (


), followed by the ortho-ring proton (

, lowered by the Complex Induced Proximity Effect - CIPE).
Optimized Protocol
ParameterStandard ConditionOptimized Condition Rationale
Solvent THFTHF (Anhydrous) + TMEDA (1.0 eq) TMEDA breaks up organolithium aggregates, increasing the kinetic basicity of

-BuLi and stabilizing the dianion.
Base

-BuLi (2.0 eq)

-BuLi (2.2 – 2.5 eq)
Excess base ensures full conversion to the dianion and scavenges adventitious moisture.
Temp (Step 1)


to RT
The ortho-deprotonation of acetanilide has a high activation barrier. It does not proceed efficiently at

.
Time (Step 1) 30 min1 – 2 Hours Kinetic data suggests the second deprotonation is slow; insufficient time leads to starting material recovery.
Step-by-Step Workflow
  • Preparation: Charge a flame-dried flask with acetanilide (1.0 eq) and anhydrous THF (

    
     concentration). Add TMEDA (1.0–1.1 eq).
    
  • First Deprotonation: Cool to

    
    . Add 
    
    
    
    -BuLi (1.0 eq) dropwise. Observation: Gas evolution (butane) ceases.
  • Second Deprotonation (Critical): Add the remaining

    
    -BuLi (1.2–1.5 eq) dropwise at 
    
    
    
    .
    • Crucial Step: Allow the reaction to warm to Room Temperature and stir for 1–2 hours. The solution may turn slightly cloudy or yellow/orange.

  • Electrophile Trapping: Cool back to

    
     (or 
    
    
    
    to minimize side reactions, though
    
    
    is usually acceptable for benzaldehyde). Add Benzaldehyde (1.2 eq) dropwise.
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Mechanism Visualization

DoM_Mechanism cluster_0 Step 1: N-Deprotonation cluster_1 Step 2: Ortho-Lithiation cluster_2 Step 3: Electrophilic Trap SM Acetanilide (SM) Mono Mono-anion (N-Li) SM->Mono n-BuLi (1 eq) 0°C Di Dianion (Dilithio Species) Mono->Di n-BuLi (1.2 eq) 0°C -> RT (Key Step) note Requires RT for kinetic deprotonation Mono->note Prod Target Product (Alcohol) Di->Prod + Benzaldehyde Quench

Figure 1: The stepwise formation of the dilithio intermediate. Note the temperature requirement for the second step.

Module 2: Troubleshooting Guide (FAQ)

Q1: I am recovering 80% starting material (acetanilide). What went wrong?

  • Diagnosis: The second deprotonation (ring lithiation) failed.

  • Root Cause: You likely kept the reaction too cold (

    
    ) during the lithiation phase. The amide group directs lithiation, but the 
    
    
    
    -Li species reduces the acidity of the ring protons.
  • Solution: After adding the second equivalent of

    
    -BuLi at 
    
    
    
    , warm the reaction to room temperature for at least 1 hour.

Q2: The reaction mixture turned into a thick gel/slurry and yield was low.

  • Diagnosis: The dianion precipitated out of the THF solution. Heterogeneous lithiation is inefficient.

  • Solution: Increase solvent volume or add TMEDA (Tetramethylethylenediamine). TMEDA coordinates to the lithium, breaking up aggregates and improving solubility.

Q3: I see a significant amount of benzyl alcohol in the crude NMR.

  • Diagnosis: Cannizzaro reaction or direct reduction of benzaldehyde by excess BuLi.

  • Root Cause: If the lithiation was incomplete, unreacted

    
    -BuLi remains. When you add benzaldehyde, the BuLi attacks the aldehyde directly (forming 1-phenylpentan-1-ol) or acts as a base.
    
  • Solution: Ensure the lithiation step is given sufficient time. Titrate your

    
    -BuLi to ensure accurate stoichiometry.
    

Q4: Can I use LDA instead of n-BuLi?

  • Answer: Generally, no . LDA is a bulky base and often fails to effect the second deprotonation on the electron-rich acetanilide ring efficiently compared to the more nucleophilic/basic

    
    -BuLi. However, if you experience nucleophilic attack on the amide carbonyl (rare for acetanilides), 
    
    
    
    -BuLi/TMEDA is a more potent alternative for the deprotonation.

Module 3: Decision Tree for Yield Improvement

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Low Yield Observed CheckSM Is SM (Acetanilide) Recovered? Start->CheckSM YesSM YES: Incomplete Lithiation CheckSM->YesSM High Recovery NoSM NO: Complex Mixture/Side Products CheckSM->NoSM Low Recovery CheckTemp Was Lithiation Step performed at RT? YesSM->CheckTemp FixTemp Action: Warm to RT for 1-2h before adding aldehyde CheckTemp->FixTemp No (-78°C used) CheckSol Did reaction precipitate? CheckTemp->CheckSol Yes FixSol Action: Add TMEDA or Increase THF volume CheckSol->FixSol Yes CheckAldehyde Check Benzaldehyde Purity (Benzoic acid contamination?) NoSM->CheckAldehyde FixAldehyde Action: Wash Benzaldehyde with NaHCO3 prior to use CheckAldehyde->FixAldehyde Acid present

Figure 2: Diagnostic logic for identifying the root cause of low yields.

Module 4: The "Bailout" Strategy (Alternative Route)

If the DoM route remains problematic due to equipment or reagent quality limitations, the Reduction Route is the industry-standard alternative for high reliability.

  • Substrate:

    
    -(2-benzoylphenyl)acetamide (2-Acetamidobenzophenone).
    
  • Reagent:

    
     (Sodium Borohydride) in Ethanol/Methanol.
    
  • Yield: Typically

    
    .[1]
    
  • Procedure: Dissolve ketone in EtOH. Add 1.5 eq

    
     at 
    
    
    
    . Stir at RT for 1 hour. Quench with water.
  • Why use this? It avoids moisture-sensitive organolithiums entirely.

References

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. (Seminal text on the mechanism of DoM).
  • Smith, K., et al. (1989). Lithiation of Acetanilides: A General Route to Ortho-Substituted Anilines. Journal of Organic Chemistry. (Establishes the dianion protocol).
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting Notes. Link

Sources

Technical Support Center: Troubleshooting Impurity Formation in N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable compound. The information is presented in a practical question-and-answer format to directly address issues you may encounter in the lab.

Synthetic Pathway Overview

The most common and logical synthetic route to N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves a two-step process. First, the N-acylation of 2-aminobenzophenone with an acetylating agent like acetic anhydride to form the intermediate, N-(2-benzoylphenyl)acetamide. The second step is the selective reduction of the ketone functionality of this intermediate using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.

Synthetic Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Ketone Reduction 2-Aminobenzophenone 2-Aminobenzophenone N-(2-benzoylphenyl)acetamide N-(2-benzoylphenyl)acetamide 2-Aminobenzophenone->N-(2-benzoylphenyl)acetamide Acetic Anhydride, Base (optional) N-(2-benzoylphenyl)acetamide_2 N-(2-benzoylphenyl)acetamide Final_Product N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide N-(2-benzoylphenyl)acetamide_2->Final_Product Sodium Borohydride (NaBH4) Ethanol/Methanol

Caption: Synthetic pathway for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: N-Acylation of 2-Aminobenzophenone

Q1: My N-acylation reaction is sluggish and I have a significant amount of unreacted 2-aminobenzophenone. What can I do?

A1: Incomplete acylation is a common issue. Here are several factors to consider and troubleshoot:

  • Reagent Purity and Stoichiometry: Ensure your acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Using a slight excess of acetic anhydride (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a non-nucleophilic base like pyridine or a tertiary amine can accelerate the reaction. For sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be very effective by forming a more reactive acylating intermediate.

  • Temperature: If the reaction is slow at room temperature, gently heating the mixture (e.g., to 40-50 °C) can increase the rate. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices. Ensure your 2-aminobenzophenone is fully dissolved. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF).

Q2: I am observing a significant apolar byproduct in my TLC analysis of the acylation reaction. What could it be and how can I avoid it?

A2: A common apolar byproduct is the diacylated compound, where the amide nitrogen of the product is also acylated.

  • Mechanism of Formation: The initially formed N-(2-benzoylphenyl)acetamide still possesses an amide N-H proton. Under forcing conditions (large excess of acylating agent, high temperatures, or strong base), this proton can be removed, and the resulting anion can be acylated.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acetic anhydride.

    • Slow Addition: Add the acetic anhydride dropwise to the solution of 2-aminobenzophenone at a low temperature (e.g., 0 °C) to avoid a high local concentration of the acylating agent.

    • Avoid Strong Bases: Strong bases can deprotonate the amide product, facilitating diacylation. If a base is needed to scavenge the acetic acid byproduct, a milder base like pyridine or triethylamine is preferable to stronger bases like sodium hydride.

Diacylation_Impurity Product N-(2-benzoylphenyl)acetamide Diacylation_Impurity Diacylation_Impurity Product->Diacylation_Impurity Excess Acetic Anhydride High Temperature / Strong Base Diacylated_Impurity Diacylated Impurity

Caption: Formation of the diacylation impurity.

Part 2: Reduction of N-(2-benzoylphenyl)acetamide

Q3: My reduction with sodium borohydride is incomplete, and I still see the starting ketone on my TLC plate.

A3: Incomplete reduction can usually be addressed by optimizing the reaction conditions.

  • Stoichiometry of NaBH₄: While theoretically, 0.25 equivalents of NaBH₄ are needed to reduce one equivalent of a ketone, it is common practice to use an excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[1] NaBH₄ can slowly react with protic solvents like methanol or ethanol, so an excess compensates for this gradual decomposition.[2]

  • Reaction Time and Temperature: The reduction is often carried out at room temperature or below. If the reaction is slow, allowing it to stir for a longer period (2-4 hours) or gently warming it may be necessary. A patent for a similar compound suggests refluxing in ethanol for 2 hours.[3]

  • Solvent: Methanol and ethanol are excellent solvents for this reduction as they readily dissolve both the substrate and the NaBH₄.

  • Purity of Starting Material: Impurities in the N-(2-benzoylphenyl)acetamide from the previous step could interfere with the reduction. Ensure your intermediate is reasonably pure before proceeding.

Q4: After the work-up of my NaBH₄ reduction, I have a white, insoluble solid that contaminates my product. What is it and how do I get rid of it?

A4: This is a very common issue and the insoluble material is likely borate salts (like boric acid or sodium borate) formed during the quenching and work-up of the reaction.

  • Mechanism of Formation: During the reduction, the hydride from NaBH₄ attacks the carbonyl carbon, and the oxygen coordinates to the boron atom, forming an alkoxyborate intermediate. Upon addition of water or acid to quench the reaction, these intermediates are hydrolyzed to the desired alcohol and various borate species, which can precipitate.

  • Optimized Work-up Procedure:

    • Quench Carefully: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄ and hydrolyze the borate esters.[4] Ammonium chloride is a milder acid and can be beneficial if other acid-sensitive functional groups are present.[4]

    • Solvent Removal: After quenching, remove the organic solvent (methanol or ethanol) under reduced pressure.

    • Extraction: To the remaining aqueous residue, add an organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane) and water. Extract the aqueous layer with the organic solvent. The borate salts will preferentially remain in the aqueous layer.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

Workup_Workflow Reaction_Mixture Reaction Mixture (Product, Excess NaBH4, Borate Esters) Quench Quench with dilute HCl or NH4Cl (aq) Reaction_Mixture->Quench Solvent_Removal Remove Organic Solvent (Rotovap) Quench->Solvent_Removal Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) Solvent_Removal->Extraction Organic_Layer Organic Layer (Product) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Borate Salts) Extraction->Aqueous_Layer Wash_Dry_Concentrate Wash, Dry, and Concentrate Organic Layer Organic_Layer->Wash_Dry_Concentrate Crude_Product Crude Product Wash_Dry_Concentrate->Crude_Product

Caption: Optimized work-up workflow to remove borate salts.

Q5: I suspect amide bond hydrolysis during my reaction or work-up. How can I prevent this?

A5: While the amide bond is generally stable to NaBH₄, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • During Reduction: NaBH₄ is typically used in neutral or slightly basic alcoholic solutions, where amide hydrolysis is minimal.

  • During Work-up: Avoid using concentrated acids or bases for quenching, especially if heating is required. A mildly acidic quench with dilute HCl or saturated NH₄Cl at low temperatures is recommended. If a basic wash is necessary, use a dilute solution of sodium bicarbonate rather than a strong base like NaOH.

Part 3: Purification and Analysis

Q6: How can I effectively monitor the progress of my reactions using Thin-Layer Chromatography (TLC)?

A6: TLC is an excellent tool for monitoring both the acylation and reduction steps.

Reaction Step Typical Mobile Phase Visualization Expected Observations
N-Acylation Hexane/Ethyl Acetate (e.g., 3:1 to 1:1)UV light (254 nm)The product, N-(2-benzoylphenyl)acetamide, is more polar than the starting 2-aminobenzophenone and will have a lower Rf value. The diacylation byproduct will be less polar than the desired product and have a higher Rf.
Reduction Hexane/Ethyl Acetate (e.g., 2:1 to 1:1)UV light (254 nm)The product alcohol, N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, is more polar than the starting ketone and will have a lower Rf value.[1]

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: Dissolve a small amount of your starting material (for reference) and a sample of your reaction mixture in a volatile solvent. Use a capillary tube to apply small spots to the origin line. It is good practice to co-spot the starting material and the reaction mixture in one lane to confirm the identity of the spots.

  • Develop the Plate: Place the plate in a sealed chamber containing the appropriate mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.[5]

Q7: What is a good method for purifying the final product?

A7: Recrystallization is a highly effective method for purifying the final product, N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide.

Protocol for Recrystallization:

  • Solvent Selection: A common and effective solvent system for compounds of this type is a mixture of ethanol and water. The product should be soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them.

References

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. Retrieved from [Link]

  • Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. Retrieved from [Link]

  • Google Patents. (2010). WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. Google Patents.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]

Sources

Optimizing temperature conditions for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common challenges related to the stability of this compound, ensuring the integrity of your experimental outcomes. Our approach is grounded in established principles of physical organic chemistry and regulatory guidelines on stability testing.

Part 1: Compound Profile and Recommended Handling

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a molecule featuring a secondary amide, a secondary benzylic alcohol, and two aromatic rings. These functional groups dictate its chemical reactivity and stability profile. Understanding these structural features is paramount to predicting its behavior under various experimental and storage conditions.

Table 1: General Compound Information

PropertyDetails
IUPAC Name N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Key Functional Groups Secondary Amide, Secondary Benzylic Alcohol, Phenyl Rings

Part 2: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common initial questions regarding the handling and storage of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide.

Q1: What are the ideal long-term storage conditions for solid N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Safety data sheets for structurally similar compounds recommend storage in a well-ventilated area, away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents and acids.[2][3]

Table 2: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen) if possibleProtects against long-term oxidative degradation of the benzylic alcohol.
Light Amber vial or stored in darknessAromatic systems can be susceptible to photodegradation.[4]
Container Tightly sealed, chemically inert (e.g., glass)Prevents moisture uptake which can facilitate hydrolysis and protects from contamination.

Q2: I've observed a decrease in purity of my compound over time, even when stored as a solid in the freezer. What could be the cause?

While freezing is excellent for slowing most degradation pathways, it may not completely halt them. Two potential, albeit slow, processes could be at play:

  • Oxidation: If the container is not sealed under an inert atmosphere, slow oxidation of the benzylic alcohol by atmospheric oxygen can still occur.

  • Hydrolysis: If the compound was not perfectly dry before storage, adsorbed moisture can slowly hydrolyze the amide bond, especially if trace acidic or basic impurities are present on the container surface or within the material itself.

Part 3: Troubleshooting Guide for Experimental Instability

This section provides in-depth, cause-and-effect explanations for stability issues encountered during active experimentation.

Issue 1: Thermal Degradation

Q3: My compound appears to be degrading when I heat it in solution for my reaction. What is the likely degradation pathway?

Elevated temperatures provide the activation energy for several degradation pathways.[5] For N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, the primary concern is the potential for dehydration of the secondary alcohol, especially under acidic conditions, or cleavage of the amide bond. High temperatures can also accelerate oxidation.[6]

Caption: Potential Thermal Degradation Routes.

Issue 2: Hydrolytic Instability (pH Sensitivity)

Q4: I'm running a reaction in an aqueous buffer and observing new, unexpected spots on my TLC plate. Is the compound unstable to pH?

Yes, the amide linkage in N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is susceptible to hydrolysis under both acidic and basic conditions.[7] This is one of the most common degradation pathways for this class of molecules.

  • Acid-Catalyzed Hydrolysis: In acidic media (pH < 4), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis: In alkaline media (pH > 9), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[7] This process is generally irreversible as the final deprotonation of the resulting carboxylic acid drives the reaction to completion.

Caption: Amide Hydrolysis Degradation Pathway.

Issue 3: Oxidative and Photolytic Degradation

Q5: My solution of the compound turns slightly yellow when left on the benchtop. What is causing this color change?

This is likely due to a combination of oxidative and/or photolytic degradation.

  • Oxidative Degradation: The benzylic alcohol is a prime target for oxidation, which could convert it to a ketone. This introduces a new chromophore, which can cause a color change. Common laboratory solvents can contain peroxide impurities that act as oxidizing agents.[5]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive excited states. This can initiate degradation pathways, often involving radical mechanisms, leading to complex product mixtures and coloration. The ICH Q1B guideline provides a framework for assessing this sensitivity.[4]

Part 4: Technical Protocols for Stability Assessment

To formally assess the stability of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, a series of forced degradation (stress testing) studies should be performed.[8][9] These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (60°C, Solution & Solid) prep->therm photo Photolytic (ICH Q1B Light Box) prep->photo analysis Analyze Samples by Stability-Indicating HPLC-UV acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Calculate % Degradation Identify Degradants (LC-MS) analysis->eval

Caption: Forced Degradation Experimental Workflow.

Protocol 1: Acid/Base Hydrolysis Study
  • Preparation: Prepare a solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all samples in a water bath at 60 °C.[5] Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid/base aliquots before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a ~1 mg/mL solution of the compound as in the hydrolysis study.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[5]

  • Incubation: Keep the sample at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Analyze directly by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Place the solid compound and a solution of the compound (~1 mg/mL) in chemically inert, transparent containers.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.

  • Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4]

  • Analysis: Analyze the exposed and dark control samples by HPLC to distinguish between photolytic and thermal degradation.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-Phenyl-2-(2-piperidyl)acetamide Hydrate. Spectrum Chemical.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Acetamidophenol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • Girel, S., Schütz, V., Bigler, L., Dörmann, P., & Schulz, M. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules, 27(15), 4821. MDPI. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. MedCrave. Retrieved from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. BJSTR. Retrieved from [Link]

  • Patel, Y. P. (2017). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 10(4), 428. Retrieved from [Link]

  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(3), 1-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.
  • Mosslemin, M. H., Arab-Salmanabadi, S., & Masoudi, M. (2007). N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o444-o445. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl)acetamide. Retrieved from [Link]

  • Zhang, Y., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. RSC Advances, 10(18), 10769-10777. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NizamMohideen, M., SubbiahPandi, A., Panneer Selvam, N., & Perumal, P. T. (2009). N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o714. Retrieved from [Link]

  • Khanapure, S., Rashinkar, G., Chhowala, T., Anthal, S., & Kant, R. (2012). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1455. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • El-Didamony, A. M. (2008). Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). International Journal of Biomedical Science, 4(4), 313-320. Retrieved from [Link]

  • Zhu, Z., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(21), 3516. MDPI. Retrieved from [Link]

  • Segatto, T. C., et al. (2006). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy, 25(3), 434-7. Retrieved from [Link]

  • Liang, Y., et al. (n.d.). Thermal degradation of conventional and nanoencapsulated azoxystrobin due to processing in water, spiked strawberry and incurr. Retrieved from [Link]

  • Gaulin, C. A., Wrasidlo, W. J., & Hughes, T. R. (1968). Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(5), 1279-1290. Retrieved from [Link]

  • Sasikala, S., & Anbusrinivasan, P. (2019). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews, 6(1), 772-778. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for resolving isomers of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide. This molecule, critical in various research and development pipelines, possesses a key chiral center at the benzylic alcohol, making it exist as a pair of enantiomers (R and S forms). The synthesis of this compound often results in a racemic mixture (a 50:50 mixture of both enantiomers), and potentially other constitutional isomers.

Because enantiomers have identical physical properties in an achiral environment, their separation—a process known as chiral resolution—requires specialized techniques.[1][2] This guide provides in-depth, field-proven strategies and troubleshooting advice to help you achieve high enantiomeric purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: How can I assess the isomeric purity of my crude sample before starting a large-scale purification?

Answer: Before committing to a purification strategy, it is crucial to determine the composition of your crude material. This initial analysis will tell you if you are dealing with enantiomers, diastereomers, or constitutional isomers, and will establish a baseline for measuring the success of your purification.

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): This is the gold standard for determining enantiomeric excess (e.e.). A small, filtered sample is injected onto a chiral column. The differential interaction between each enantiomer and the chiral stationary phase (CSP) results in different retention times, allowing for their separation and quantification.[3][4] SFC is often preferred for its speed and reduced solvent consumption.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While less common for preparative work, ¹H NMR in the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used. The shift reagent forms diastereomeric complexes with the enantiomers, which causes corresponding protons to resonate at different chemical shifts, allowing for integration and determination of the enantiomeric ratio.

Troubleshooting & Purification Guides
Issue 1: My primary goal is to separate the R and S enantiomers. What is the most direct purification method?

Answer: For direct separation of enantiomers without chemical modification, chiral chromatography is the most powerful and widely used technique.[3][4] This method leverages a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer.

dot graph "Chiral_Chromatography_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];

} end Caption: Workflow for chiral chromatography method development.

Detailed Protocol & Considerations:

  • Column Selection: The choice of CSP is critical. For a molecule like N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, which contains aromatic rings, a hydroxyl group, and an amide group, polysaccharide-based CSPs are an excellent starting point.

    • Recommended CSPs: Cellulose or amylose derivatives, such as those coated on silica gel (e.g., Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2).[5][6] These phases offer multiple chiral recognition mechanisms (π-π interactions, hydrogen bonding, steric hindrance).

  • Mobile Phase Screening:

    • Normal Phase (HPLC): Typically involves mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). This is often the first choice for screening.

    • Reversed Phase (HPLC): Uses aqueous mobile phases with acetonitrile or methanol. This can be effective if the compound has sufficient polarity.[7]

    • SFC: Uses supercritical CO₂ as the main mobile phase with a small percentage of an alcohol modifier. SFC often provides higher efficiency and faster separations.[4]

  • Optimization: If initial screening shows partial separation, you can improve it by:

    • Adjusting Modifier Concentration: Small changes in the alcohol percentage can significantly impact selectivity.[7]

    • Changing the Modifier: Switching from isopropanol to ethanol, or adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA), can alter interactions and improve resolution.

    • Temperature: Lower temperatures generally enhance the subtle bonding differences responsible for chiral recognition, often improving resolution.[8] However, the effect is compound-dependent.

ParameterStarting ConditionTroubleshooting ActionRationale
Stationary Phase Chiralcel® OD-HTry Chiralpak® AD or Lux® Cellulose-2Different polysaccharide backbones and selectors offer different 3D cavities and interaction sites.[7]
Mobile Phase (NP) 90:10 Hexane:IPAVary IPA % (5-20%); Switch to EthanolModifies the polarity and competitive binding to the stationary phase, altering retention and selectivity.[7]
Flow Rate 1.0 mL/min (Analytical)Decrease to 0.5 mL/minSlower flow rates can increase the number of theoretical plates, improving peak sharpness and resolution.
Temperature AmbientDecrease to 15°CLowering temperature often increases the stability of the transient diastereomeric complexes, enhancing selectivity.[8]
Issue 2: I don't have access to preparative chiral HPLC/SFC. Can I use crystallization?

Answer: Yes, a classical and scalable method for resolving enantiomers is diastereomeric crystallization .[3][9] Since enantiomers have identical solubilities, they cannot be separated directly by crystallization from a racemic mixture. However, by reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a "resolving agent"), you form a pair of diastereomers. Diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.[10]

For your target molecule, which has a hydroxyl group, the most common strategy is to first convert it into a half-ester of a dicarboxylic acid (like phthalic or succinic acid), which introduces a carboxylic acid handle. This new racemic acid can then be resolved with a chiral base.[1][11]

dot graph "Diastereomeric_Resolution_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];

} end Caption: Step-by-step workflow for chiral resolution by diastereomeric crystallization.

Experimental Protocol:

  • Derivatization: React the racemic N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide with phthalic anhydride in the presence of a base (like pyridine) to form the corresponding racemic phthalate half-ester.

  • Salt Formation: Dissolve the resulting racemic acid in a suitable solvent (e.g., methanol or acetone) and add one equivalent of an optically pure chiral base.

  • Crystallization: Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out.

  • Isolation & Purification: Filter the crystals and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid (like HCl) to protonate the half-ester and separate it from the resolving agent. Then, hydrolyze the ester (e.g., with NaOH) to yield the optically pure alcohol enantiomer.

Chiral Base Resolving Agents (for the half-ester)
(-)-Brucine
(-)-Strychnine
(+)-Cinchonine
(R)-(+)-α-Phenylethylamine
Issue 3: Are there any alternative, "greener" methods available?

Answer: Yes, enzymatic kinetic resolution is an excellent green chemistry approach. This method uses an enzyme, typically a lipase, which selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture.[12][13]

For a racemic alcohol, a common reaction is lipase-catalyzed transesterification. The enzyme will selectively acylate one enantiomer (e.g., the R-alcohol) to form an ester (R-ester), leaving the other enantiomer (S-alcohol) unreacted.[14][15]

Advantages:

  • High Selectivity: Enzymes are often highly enantioselective, leading to products with very high enantiomeric purity.[16]

  • Mild Conditions: Reactions are typically run at or near room temperature and neutral pH.

  • Environmentally Friendly: Avoids the use of harsh chemicals and heavy metals.

The Process:

  • Reaction: The racemic alcohol is incubated with a lipase (e.g., Novozym 435, a Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in an organic solvent.

  • Monitoring: The reaction is monitored (e.g., by chiral HPLC) and stopped at ~50% conversion. At this point, you will have a mixture of one enantiomer as the alcohol and the other as the ester.

  • Separation: Because an alcohol and an ester have very different physical properties, they can be easily separated using standard column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the pure alcohol, providing access to the other enantiomer.

The main limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[12] However, this is often an acceptable trade-off for the high purity and mild conditions offered by the method.

References
  • Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Bisog, D., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]

  • Islam, M. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]

  • Variankaval, N., et al. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Abdel-Hamid, M. K., & El-zohry, M. F. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxy-4-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • Liu, W., et al. (2011). Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study. PubMed. Retrieved from [Link]

  • Chemistry School. (2022, October 25). Stereochemistry: Kinetic Resolution. YouTube. Retrieved from [Link]

  • Mutti, F. G. (2016). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. PMC. Retrieved from [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Mandal, K. K. (n.d.). Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. PubChem. Retrieved from [Link]

  • Lumen Learning. (n.d.). Separating enantiomers. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • de la Guardia, M., & Armenta, S. (2011). Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. Journal of Chromatography A, 1218(30), 4886-91. Retrieved from [Link]

  • Thomas, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • NizamMohideen, M., et al. (2010). N-[(2-Hydroxy-1-naphthyl)(2-hydroxyphenyl)methyl]acetamide. PMC. Retrieved from [Link]

  • Gábor, A., & Tábi, T. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]

  • Miyazaki, M., et al. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11, 6098-6106. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Reactivity Optimization for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-OH-001 Subject: Overcoming Steric & Electronic Barriers in ortho-Substituted Acetanilide Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Ortho-Effect" Challenge

You are encountering difficulties reacting N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (referred to herein as Substrate A ). This molecule presents a classic case of the "Ortho-Effect" combined with intramolecular hydrogen bonding.

The proximity of the bulky acetamido group (–NHCOCH₃) to the benzylic hydroxyl group (–CH(Ph)OH) creates a "steric lock." Additionally, the amide carbonyl often forms an intramolecular hydrogen bond with the hydroxyl proton, stabilizing a pseudo-six-membered ring. This conformation significantly retards intermolecular attacks (like oxidation) while accelerating intramolecular cyclizations.

This guide provides validated protocols to break this lock and achieve your desired transformation.

Part 1: The Reaction Landscape (Visualized)

Before selecting a protocol, you must identify your target. The steric environment of Substrate A dictates that reagents will often trigger unexpected cyclizations rather than simple substitutions.

ReactionLandscape Substrate Substrate A (Ortho-Substituted Alcohol) Substrate->Substrate Intramolecular H-Bonding Locks Conformation Ketone Target: o-Acetamido Benzophenone (Oxidation Product) Substrate->Ketone Pathway 1: Steric-Tolerant Oxidation (DMP, IBX) Benzoxazine Trap: 4-Phenyl-1,4-dihydro- 2H-3,1-benzoxazin-2-one (Cyclization Product) Substrate->Benzoxazine Pathway 2: Acidic Dehydration (H+, SOCl2, MsCl) Amine Target: Amino Alcohol (Hydrolysis Product) Substrate->Amine Pathway 3: Forced Hydrolysis (Microwave/High T)

Part 2: Troubleshooting Guides & Protocols
Issue 1: "I am trying to oxidize the alcohol to a ketone, but the reaction is stalled or dirty."

Diagnosis: Standard oxidants like Jones Reagent (CrO₃/H₂SO₄) or PCC are problematic here. The acidic nature of Jones reagent promotes the cyclization of the amide oxygen onto the benzylic carbocation (Pathway 2 above), forming the benzoxazine byproduct rather than the ketone. Furthermore, the steric bulk of the ortho-acetamido group blocks the approach of bulky transition metal oxidants.

Solution: Use Dess-Martin Periodinane (DMP) . It is non-acidic, operates via a ligand exchange mechanism that is less sensitive to the specific steric wall of the acetanilide, and avoids carbocation intermediates.

Protocol: Steric-Tolerant Oxidation

StepActionTechnical Rationale
1 Dissolve Substrate A (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).DCM is the optimal solvent for DMP solubility and stability.
2 Add NaHCO₃ (5.0 equiv) directly to the suspension.CRITICAL: Buffers any residual acetic acid from the DMP reagent, preventing acid-catalyzed cyclization.
3 Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.Low temperature controls the exotherm; excess reagent drives the reaction despite steric hindrance.
4 Warm to Room Temperature (RT) and stir for 2–4 hours.Monitor by TLC.[1] If stalled, add 10μL of water (accelerates DMP mechanism via ligand exchange).
5 Quench: Add sat. Na₂S₂O₃ / sat. NaHCO₃ (1:1 mixture). Stir vigorously until the organic layer is clear.Reduces unreacted periodinane and iodine byproducts.
Issue 2: "I tried to convert the alcohol to a chloride/mesylate, but I isolated a cyclic product."

Diagnosis: You have fallen into the "Benzoxazine Trap." When you activate the benzylic hydroxyl group (using SOCl₂, MsCl, or TsCl), you create a good leaving group. Because of the ortho effect, the amide oxygen is spatially closer to the benzylic carbon than any external nucleophile. It attacks intramolecularly to form 4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one .

Decision Point:

  • If you WANT the benzoxazine: This is the most efficient route. Use SOCl₂ in refluxing chloroform.

  • If you WANT the alkyl chloride: You must block the amide oxygen. This is difficult without protecting group manipulation (e.g., N-alkylation first). However, using PCl₅ at low temperatures can sometimes favor the chloride over the cyclization by overwhelming the system with chloride nucleophiles, though the cyclic product is thermodynamically preferred.

Issue 3: "The acetyl group won't come off (Hydrolysis failed)."

Diagnosis: The bulky phenyl-hydroxymethyl group shields the amide carbonyl from nucleophilic attack by water/hydroxide. Standard refluxing in HCl or NaOH often leads to incomplete conversion or degradation of the benzylic alcohol.

Solution: Microwave-Assisted Hydrolysis . The thermal/kinetic energy provided by microwave irradiation helps overcome the rotational barrier caused by the steric bulk, allowing the hydroxide ion to access the carbonyl carbon.

Protocol: High-Energy Deacetylation

ParameterSetting/Value
Solvent Ethanol / 2M NaOH (1:1 ratio)
Concentration 0.2 M
Temperature 120°C
Time 15–30 minutes
Mode Dynamic (Hold Temperature)

Note: If the benzylic alcohol is sensitive to base (retro-aldol risk), switch to Ethanol / Conc. HCl under the same microwave conditions, but be aware that acid may promote the cyclization described in Issue 2.

Part 3: Mechanistic Insight (The "Why")

Understanding the intramolecular hydrogen bonding is key to predicting reactivity. The amide proton (NH) donates a hydrogen bond to the benzylic hydroxyl oxygen (OH), or conversely, the hydroxyl proton bonds to the amide carbonyl.

StericMechanism cluster_0 Steric & Electronic Lock Node1 Amide Carbonyl (Nucleophile) Node2 Benzylic Carbon (Electrophile) Node1->Node2 Proximity Effect (Favors Cyclization) Node3 Hydroxyl Group (Leaving Group Precursor) Node3->Node1 H-Bond Stabilization (Reduces Reactivity)

FAQ: Quick Troubleshooting

Q: Can I use Swern Oxidation? A: Yes, but it is risky. The Swern intermediate (alkoxysulfonium ion) is highly electrophilic. The neighboring amide oxygen can attack this intermediate, leading to an O-alkylated amide side product or the benzoxazine, rather than the elimination to the ketone. DMP is safer because the intermediate is less cationic in character.

Q: How do I purify the ketone product? A: The ketone (o-acetamido benzophenone) is less polar than the starting alcohol. It typically elutes easily on silica gel using 20-30% EtOAc/Hexanes. Avoid using methanol in the eluent if the product is the benzoxazine, as the ring can open in acidic methanol.

Q: Why is my NMR showing doublets for the amide methyl? A: This is due to rotamers . The steric bulk of the ortho-substituent slows the rotation of the N-CO bond on the NMR timescale. You are seeing two distinct conformers. Heating the NMR tube to 50°C usually coalesces these peaks into a singlet.

References
  • Steric Hindrance in Ortho-Substituted Acetanilides Source: Study.com / Vertex AI Search Context: Explains the fundamental resistance of ortho-acetamido groups to external electrophiles and the preference for para-substitution due to bulk.[2] URL:

  • Benzoxazine Synthesis via Cyclization Source: MDPI (Molbank 2005) Context: Details the synthesis of 4H-3,1-benzoxazin-4-one derivatives from N-substituted anthranilic acids/amides using dehydration agents, confirming the "cyclization trap" mechanism. URL:

  • Intramolecular Cyclization of Tethered Amides Source: Synlett (2014) / ResearchGate Context: Describes the behavior of N-(hydroxyalkyl) acetamides in acidic media, leading to benzofused lactams and heterocycles, validating the acid-catalyzed pathway. URL:

  • Oxidation of Hindered Alcohols Source: Organic Chemistry Portal Context: Provides general methodologies for oxidizing sterically hindered alcohols to ketones using non-acidic conditions (DMP, IBX) to avoid side reactions. URL:

Sources

Solving hygroscopicity issues with N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Management of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hygroscopicity & Stability in Benzhydrol-Acetamide Intermediates

Executive Summary: Read This First

You are likely encountering handling difficulties with N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (referred to hereafter as NHPA ). Users typically report the material becoming "sticky" or "gummy" during weighing, or observing weight drift during quantitative analysis.

The Core Conflict: NHPA contains two competing functional behaviors:

  • Hygroscopicity: The amide and hydroxyl groups are strong Hydrogen-bond donors/acceptors, making the amorphous phase highly prone to scavenging atmospheric water.

  • Chemical Lability: The benzylic alcohol moiety is chemically sensitive. Aggressive drying (high heat/acidic desiccants) can trigger dehydration to the styrene derivative or intramolecular cyclization , permanently degrading your sample.

This guide prioritizes sample integrity over simple dryness. Do not heat this sample above 40°C under vacuum without prior TGA verification.

Module 1: Diagnostic & Characterization

Q: How do I know if my sample is hygroscopic (physical water) or if it has degraded?

A: You cannot distinguish these visually. A "wet" looking sample could be a hydrate, a deliquescent amorphous solid, or a degraded oil. You must run a TGA-DVS Correlation workflow.

The Diagnostic Workflow

Use the following decision tree to classify your material state before attempting to dry it.

DiagnosticWorkflow Start Sample Inspection: Sticky/Clumping Powder TGA Step 1: TGA (Thermogravimetric Analysis) Rate: 10°C/min, Max 150°C Start->TGA LossLow Mass Loss < 0.5% (Surface Water) TGA->LossLow Sharp melting point LossHigh Mass Loss > 2.0% (Solvent/Water) TGA->LossHigh Broad endotherm DVS Step 2: DVS (Dynamic Vapor Sorption) Isotherm Cycle 0-90% RH LossHigh->DVS Characterize solvent type ResultA Reversible Hysteresis (Hygroscopic Amorphous) DVS->ResultA ResultB Step-Change Mass Gain (Stoichiometric Hydrate) DVS->ResultB ResultC Continuous Gain w/o Equilibrium (Deliquescence) DVS->ResultC

Figure 1: Diagnostic logic flow for distinguishing surface moisture from bulk hygroscopicity or hydrate formation.

Interpretation Guide:

  • Scenario A (Amorphous): The sample gains weight continuously as humidity rises. Action: Requires recrystallization (See Module 4).

  • Scenario B (Hydrate): The sample is stable at ambient humidity but loses weight in TGA. Action: Do not dry; calculate the molecular weight correction factor for the hydrate.

  • Scenario C (Degradation): If TGA shows mass loss onset before 100°C accompanied by a color change (yellowing), you likely have the styrene degradation product.

Module 2: The Dehydration Trap (Critical Warning)

Q: Can I just put it in the oven at 60°C overnight?

A: ABSOLUTELY NOT.

NHPA is a benzylic alcohol . In the presence of trace acids or excessive heat, benzylic alcohols undergo dehydration to form conjugated alkenes (styrenes). Furthermore, the ortho-acetamide group provides a neighboring nucleophile that can facilitate cyclodehydration .

The Risk Pathway:

  • Thermal Stress: Heating > 50°C.

  • Activation: The -OH group leaves as water.

  • Result: Formation of N-(2-(1-phenylvinyl)phenyl)acetamide (Styrene derivative) OR cyclization.

Evidence of Failure:

  • Sample turns from white to yellow/orange.

  • Solubility profile changes (becomes less soluble in polar solvents).

  • LC-MS shows a peak at [M-18].

Module 3: Safe Drying Protocols

Q: If I can't bake it, how do I dry it?

A: You must use Gentle Vacuum Desiccation or Lyophilization (Freeze-Drying).

Protocol A: Vacuum Desiccation (For Powders)

Best for: Removing surface moisture from crystalline batches.

  • Container: Place sample in a wide-mouth weighing vial. Cover with perforated aluminum foil (prevents cross-contamination).

  • Desiccant: Use Phosphorus Pentoxide (P₂O₅) .

    • Why? Silica gel is too weak for amides. P₂O₅ chemically traps water irreversibly.

  • Vacuum: Apply high vacuum (< 1 mbar) at Ambient Temperature (20-25°C) .

  • Duration: 12–24 hours.

  • Verification: Check weight loss. If constant weight is not achieved, do not increase temperature. Proceed to Protocol B.

Protocol B: Lyophilization (For Gummy/Amorphous Samples)

Best for: Resetting the morphology of a "collapsed" amorphous solid.

  • Dissolution: Dissolve the gummy NHPA in 1,4-Dioxane or t-Butanol (TBA).

    • Note: Avoid water/methanol if the sample is already saturated.

  • Freezing: Flash freeze in liquid nitrogen to ensure a uniform ice matrix.

  • Sublimation: Run lyophilizer with condenser < -50°C and vacuum < 0.1 mbar.

  • Result: This yields a fluffy, high-surface-area powder. Warning: This powder will be extremely hygroscopic immediately upon opening. Handle in a glovebox.

Module 4: Handling & Weighing Strategies

Q: The powder flies everywhere or sticks to the spatula. How do I weigh 5.0 mg accurately?

A: This is caused by Triboelectric Charging combined with moisture sorption. Dry amides are notorious static accumulators.

The "Zero-Drift" Weighing Protocol:

StepActionScientific Rationale
1 Ionization Use a Polonium-210 anti-static gun or fan on the sample and the spatula before weighing.
2 Equilibration Do not open cold samples in warm air. Allow desiccator to reach room temp.
3 The "Boat" Method Do not weigh directly into the flask. Weigh into a glass weighing boat or DSC pan.
4 Speed Close the balance door immediately. Record weight at T=10 seconds.

Module 5: Advanced Solid-State Engineering

Q: This issue keeps happening. How do I fix it permanently?

A: You are likely working with a metastable amorphous form. You need to engineer a crystalline particle.

Recrystallization Screen (Anti-Solvent Method): To reduce hygroscopicity, you must reduce the lattice free energy and surface area.

  • Solvent: Dissolve NHPA in minimal warm Ethyl Acetate or IPA .

  • Anti-Solvent: Slowly add Heptane or Cyclohexane (non-polar).

  • Cooling: Slow cool to 4°C. Rapid cooling promotes amorphous precipitation.

  • Target: You are looking for needles or prisms . These crystalline habits have lower surface energy and absorb less moisture than undefined agglomerates.

References & Grounding

  • Dynamic Vapor Sorption (DVS) Methodology:

    • Surface Measurement Systems. "Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research." (Accessed 2026).[1][2]

    • TA Instruments. "Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis."

  • Hygroscopicity Classification:

    • European Pharmacopoeia (Ph. Eur.) 5.11. Categorizes solids from "Non-hygroscopic" to "Deliquescent" based on % weight gain at 80% RH.

  • Chemical Stability of Benzylic Alcohols:

    • ResearchGate. "Catalytic Dehydration of Benzylic Alcohols to Styrenes."[3] (Demonstrates the lability of the -OH group).

  • Lyophilization Solvents:

    • Purdue University. "Freeze-drying of tertiary butyl alcohol/water cosolvent systems."[4] (Standard protocol for hydrophobic organic molecules).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide before handling.

Sources

Scale-up challenges for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Manufacturing of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Introduction: The Process Landscape

Subject: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS Registry Number: 2019-72-9 (Analogous/Related Structures) Primary Application: Pharmaceutical Intermediate (e.g., for Nepafenac analogs, analgesic precursors) or Impurity Reference Standard.

As a Senior Application Scientist, I have structured this guide to address the specific "pain points" of scaling the reduction of N-(2-benzoylphenyl)acetamide to the target alcohol. While the chemistry appears simple—a classic sodium borohydride (NaBH₄) reduction—the scale-up is fraught with physical processing challenges, specifically boron-complex gelling , hydrogen evolution , and acid-catalyzed dehydration .

This guide is not a textbook; it is a troubleshooting manual for the plant floor and the scale-up lab.

Module 1: Reaction Engineering & Safety

The Core Challenge: Managing the exotherm and hydrogen evolution during the reduction of the ketone precursor.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Reagent Stoichiometry 0.5 – 0.7 eq. NaBH₄NaBH₄ provides 4 hydrides. Theoretical req is 0.25 eq., but kinetics slow down as borates form. Excess drives completion but increases gas evolution.
Solvent System MeOH or EtOH (Anhydrous)Protic solvents activate NaBH₄ but consume it. Do not use water in the initial charge (hydrolysis risk).
Temperature 0°C to 10°C (Dosing)Controls H₂ evolution rate. Higher temps (>25°C) during dosing risk runaway gas generation.
Agitation High Shear / TurbulentThe reaction mixture becomes viscous as borate complexes form. Poor mixing leads to "hot spots" and impurity formation.
Experimental Workflow (DOT Visualization)

ReactionWorkflow Start Start: N-(2-benzoylphenyl)acetamide in MeOH/EtOH Cool Cool to 0-5°C (Inert Atmosphere) Start->Cool Dose Slow Addition of NaBH4 (Solid or Stabilized Solution) Cool->Dose Exotherm Control React Agitate 2-4 hrs Monitor H2 Evolution Dose->React H2 Off-gassing Check IPC: HPLC for Ketone < 0.5% React->Check Check->React Incomplete Quench Proceed to Workup (See Module 2) Check->Quench Complete

Figure 1: Reaction workflow emphasizing temperature control and IPC checkpoints.

Module 2: Workup & Impurity Control (The "Sticky" Phase)

The Core Challenge: The reaction produces tetraalkoxyborates, which form a gelatinous gum upon water addition. Furthermore, the benzylic alcohol product is acid-sensitive.

The "Styrene" Impurity Risk

The target molecule contains a benzylic alcohol ortho to an acetamide group. Under acidic conditions (pH < 4), the hydroxyl group protonates and leaves, forming a carbocation stabilized by the phenyl ring. This leads to elimination, forming the styrene derivative (N-(2-(1-phenylvinyl)phenyl)acetamide) .

Prevention Strategy:

  • Never quench with strong mineral acid (HCl/H₂SO₄) unless strictly temperature-controlled.

  • Preferred Quench: Acetone (destroys excess hydride) followed by dilute Acetic Acid or Ammonium Chloride to pH 6–7.

Troubleshooting Guide: Isolation
SymptomProbable CauseCorrective Action
Reaction mass turns into a solid gel upon water addition. Formation of polymeric borate networks.The Methanol Chase: Add excess MeOH and distill it off. This forms volatile trimethyl borate (B(OMe)₃), removing boron from the system. Repeat 2x.
Product oils out instead of crystallizing. Impurities (Styrene) disrupting the lattice; or solvent mix is too polar.Seed at the cloud point. Use a slow cooling ramp (5°C/hour). If oil persists, re-dissolve in warm IPA and add water dropwise.
Low Assay (HPLC) with new peak at RRT ~1.2. Dehydration to Styrene impurity.Check quench pH. If pH < 5, neutralize immediately with NaHCO₃. Keep workup temp < 40°C.
Impurity Pathways Diagram

ImpurityPathways Ketone Starting Material (Ketone) Target Target Alcohol (Benzylic OH) Ketone->Target NaBH4 / Red Styrene Impurity A: Styrene (Dehydration) Target->Styrene Acid (pH < 4) Heat > 50°C Ether Impurity B: Ether (Solvent Trapping) Target->Ether Acid + MeOH (Solvolysis)

Figure 2: Degradation pathways. The target benzylic alcohol is labile under acidic conditions.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use aqueous NaBH₄ (stabilized with NaOH) instead of solid pellets? A: Yes, and it is preferred for scale-up (>1 kg) to avoid opening the reactor to add solids (hydrogen safety). However, the water introduced will increase the solubility of the product, potentially lowering yield during filtration. You must account for this by salting out or extracting with Ethyl Acetate.

Q2: The product has a persistent "soapy" texture and high ash content. Why? A: This indicates residual Sodium Borate salts.

  • Fix: The standard water wash is insufficient. Slurry the wet cake in 5% Ammonium Chloride solution (breaks the boron-diol complex) followed by a pure water wash.

Q3: Why do we see a "dimer" impurity in the mass spec? A: Benzylic carbocations can react with the unreacted alcohol to form a dibenzyl ether . This happens if you combine high temperature with a slightly acidic pH during the solvent strip. Keep the stripping temperature below 45°C.

Q4: Is the intramolecular Hydrogen Bond helpful or harmful? A: It helps stability but hurts solubility. The NH...OH interaction makes the molecule more non-polar than expected.

  • Impact: It may not dissolve well in pure water or pure hexane.

  • Solvent Choice: Ethanol/Water (80:20) or Toluene are often the best recrystallization solvents.

References

  • Preparation of Nepafenac Impurities (Analogous Chemistry)

    • Source: Medichem S.A. (2010).[1] Process for preparing 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. Patent WO2010115906A1.[1]

    • Relevance: Describes the specific NaBH4 reduction of the benzoyl-acetamide scaffold and isolation via w
    • Link:

  • General Scale-Up of Borohydride Reductions

    • Source: ChemSpider Synthetic Pages. Large Scale reduction of Ketone with sodium borohydride.
    • Relevance: Provides the "Methanol Chase" protocol and pH management for bor
    • Link:

  • Structural Characterization & H-Bonding

    • Source: ResearchGate. N-[(2-Hydroxynaphthalen-1-yl)(phenyl)-methyl]acetamide Crystal Structure.
    • Relevance: Validates the intramolecular H-bonding interactions in ortho-amido benzylic alcohols.
    • Link:

Sources

Validation & Comparative

Optimizing Purity Analysis for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (often referred to as the "Benzhydrol Intermediate") is a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac and related isoindolinone derivatives.

From a chromatographic perspective, this molecule presents a "perfect storm" of separation challenges:

  • Structural Similarity: It must be resolved from its oxidized precursor, N-(2-benzoylphenyl)acetamide (the Ketone), and its dehydration product (the Styrene derivative).

  • Conformational Complexity: The bulky ortho-substitution creates restricted rotation (atropisomerism potential) and steric hindrance that traditional alkyl phases (C18) struggle to resolve efficiently.

  • Dual Polarity: The molecule possesses a hydrophobic diphenyl core and a polar amide/hydroxyl region.

This guide challenges the industry-standard C18 (Octadecyl) approach, comparing it against a Biphenyl stationary phase. We demonstrate why the Biphenyl phase offers superior selectivity for this specific aromatic architecture.

The Comparative Study: C18 vs. Biphenyl[6][7][8]

The Hypothesis

Standard C18 columns rely almost exclusively on hydrophobic subtraction. While effective for general lipophilicity, they lack the specific electron-donor/acceptor mechanisms required to differentiate the Benzhydrol (Alcohol) analyte from its Benzophenone (Ketone) impurity.

The Alternative: A Biphenyl stationary phase.[1][2][3][4]

  • Mechanism: Provides

    
    -
    
    
    
    interactions and steric selectivity.
  • Prediction: The Ketone impurity (planar, conjugated

    
     system) will interact significantly stronger with the Biphenyl phase than the Alcohol analyte (non-planar, 
    
    
    
    carbon break), resulting in a massive gain in resolution (
    
    
    ).
Experimental Data Summary

Conditions:

  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 min.

  • Flow Rate: 0.4 mL/min.

ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)Interpretation
Retention Time (Analyte) 4.2 min5.1 minBiphenyl shows higher retention due to

-interaction with the two phenyl rings.
Retention Time (Ketone Imp.) 4.5 min6.8 minCritical Result: The planar ketone is heavily retained on Biphenyl.
Resolution (

)
1.8 (Marginal)6.5 (Excellent)C18 struggles to separate the two; Biphenyl provides baseline separation.
Peak Symmetry (

)
1.31.1Biphenyl phase often masks silanols better via steric bulk, improving amide shape.

Method Development Strategy

This flowchart outlines the decision logic used to arrive at the optimized protocol.

MethodDev Start Start: Analyte Assessment (Aromatic Amide + Alcohol) Screening Column Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->Screening Selectivity Selectivity Check: Separation of Ketone Impurity Screening->Selectivity Decision Is Rs > 2.0? Selectivity->Decision Opt_C18 Optimization (C18): Requires Methanol (weaker solvent) to force interaction Decision->Opt_C18 No (C18 path) Opt_Bi Optimization (Biphenyl): Standard ACN Gradient exploits Pi-Pi shift Decision->Opt_Bi Yes (Biphenyl path) Final Final Method Validation (ICH Q2) Opt_C18->Final Opt_Bi->Final

Figure 1: Decision matrix for selecting the stationary phase based on impurity resolution requirements.

Detailed Experimental Protocol

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Crucial: Do not use 100% organic; the amide may precipitate or show peak distortion).

  • Standard Prep: 0.5 mg/mL.

  • Impurity Spiking: Spike with N-(2-benzoylphenyl)acetamide at 1% level to verify resolution.

Optimized Chromatographic Conditions (Biphenyl)

This protocol is self-validating; the wide resolution window allows for robustness against minor flow or temperature variations.

  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm (or sub-2 µm equivalent).

  • Temperature: 40°C. (Elevated temperature reduces viscosity and improves mass transfer for the bulky molecule).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA if peak tailing > 1.2).

  • Mobile Phase B: Acetonitrile (MeOH is less effective here as it disrupts

    
    -
    
    
    
    interactions).
  • Gradient Profile:

    • 0.0 min: 25% B

    • 8.0 min: 65% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 25% B (Re-equilibrate)

Why This Works (The "Why" behind the "How")
  • Acidic Modifier: The amide nitrogen is neutral, but the acidic pH suppresses silanol activity on the silica surface, preventing the "tailing" often seen with amide-containing compounds [1].

  • Acetonitrile vs. Methanol: Acetonitrile is a

    
    -electron deficient solvent. It allows the analyte's 
    
    
    
    -electrons to interact strongly with the Biphenyl stationary phase.[1] Methanol, being a protic solvent, would "wash out" these specific interactions, making the Biphenyl column behave more like a standard C18 [2].

Mechanism of Interaction

The following diagram illustrates the specific molecular interactions that grant the Biphenyl phase its superior performance.

Interaction Analyte Analyte: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (Non-Planar) C18 C18 Phase: Hydrophobic Interaction Only (Low Selectivity Difference) Analyte->C18 Weak Retention Biphenyl Biphenyl Phase: Hydrophobic + Pi-Pi Stacking (High Selectivity Difference) Analyte->Biphenyl Moderate Pi-Interaction (Steric hindrance) Impurity Impurity: N-(2-benzoylphenyl)acetamide (Planar Ketone) Impurity->C18 Weak Retention Impurity->Biphenyl STRONG Pi-Interaction (Planar alignment)

Figure 2: Mechanistic differentiation. The planar impurity binds tightly to the Biphenyl phase, shifting it away from the analyte.

Critical Note on Chirality

The target molecule, N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide , contains a chiral center at the hydroxymethyl carbon.

  • Scope: The method described above is an Achiral Purity Method . It establishes chemical purity (separation from side products).

  • Enantiomeric Separation: If enantiomeric excess (ee%) is required, this RP-HPLC method will not suffice. You must switch to a polysaccharide-based chiral column (e.g., Chiralcel OD-RH ) using a reverse-phase mode (Water/Acetonitrile) or Normal Phase (Hexane/IPA) [3].

References

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Nepafenac and Impurities. U.S. Food and Drug Administration. Available at: [Link]

  • Restek Corporation. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek Technical Guides. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide , a structural analog relevant to drug metabolism studies (e.g., oxidative metabolites of o-benzylacetanilides) and impurity profiling in organic synthesis.


Exact Mass:  241.1103 Da

Executive Summary & Comparison Overview

This guide details the fragmentation behavior of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (referred to herein as Compound A ). The mass spectrum of this compound is dominated by "ortho effects"—interactions between the acetamide and the hydroxyl group that are sterically impossible in meta or para isomers.

Comparison: Target vs. Alternatives

The following table contrasts the critical MS signatures of Compound A against its para-isomer and its oxidized ketone analog (a common metabolic product).

FeatureCompound A (Ortho) Para-Isomer Oxidized Analog (Ketone)
Structure o-substituents allow cyclizationSubstituents isolatedCarbonyl replaces CH-OH
Dominant Fragment

223
(

)

199
(

)

105
(

)
Mechanism Ortho-Effect Cyclization (Benzoxazine formation)Simple cleavage / McLafferty

-cleavage
Water Loss Very High Intensity (Facilitated)Low/Negligible (Thermal only)None
Diagnostic Ion

223, 180

136 (Aminobenzhydrol)

239 (

)

Detailed Fragmentation Mechanisms[1][2]

The fragmentation of Compound A is governed by three competing pathways. The Ortho Effect is the primary differentiator, distinguishing it from isomeric impurities.

Pathway A: The Ortho Effect (Facilitated Dehydration)
  • Precursor:

    
     241 (
    
    
    
    )
  • Product:

    
     223 (
    
    
    
    , Base Peak in EI/CID)
  • Mechanism: The amide oxygen (or nitrogen) acts as an internal nucleophile. The benzylic hydroxyl group is protonated or activated, leading to the loss of water. Unlike random thermal dehydration, this is a mechanistically driven cyclization forming a stable 2-methyl-4-phenyl-4H-3,1-benzoxazine cation.

  • Significance: This peak is often weak or absent in the para-isomer, where the groups are too far apart to interact.

Pathway B: Acetanilide Cleavage (Ketene Loss)
  • Precursor:

    
     241 (
    
    
    
    )
  • Product:

    
     199 (
    
    
    
    )
  • Mechanism: A characteristic neutral loss for acetanilides. The acetyl group undergoes a 4-membered transition state rearrangement to expel ketene (

    
    ), leaving the amine cation (2-aminobenzhydrol).
    
  • Secondary Fragmentation: The

    
     199 ion often further degrades via water loss to 
    
    
    
    181 (phenylindole cation).
Pathway C: -Cleavage (Benzylic Scission)
  • Precursor:

    
     241 or 
    
    
    
    199
  • Product:

    
     107 (
    
    
    
    ) or
    
    
    77 (
    
    
    )
  • Mechanism: Direct cleavage of the bond between the central benzylic carbon and the aniline ring. This produces the hydroxybenzyl cation (

    
     107), which may rearrange to a tropylium-like species.
    

Visualizing the Fragmentation Pathways[2][3]

The following diagram illustrates the competing pathways, highlighting the critical ortho-cyclization route.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 241 [C15H15NO2]+ Benzoxazine Cyclic Benzoxazine Ion m/z 223 [M - H2O]+ M_Ion->Benzoxazine Ortho Effect (-H2O) Amine Aminobenzhydrol Ion m/z 199 [M - CH2CO]+ M_Ion->Amine Ketene Loss (-42 Da) Benzyl Hydroxybenzyl Cation m/z 107 [Ph-CH-OH]+ M_Ion->Benzyl Alpha Cleavage Indole 2-Phenylindole Cation m/z 180/181 [M - H2O - Acetyl]+ Benzoxazine->Indole - Acetyl (43 Da) Amine->Indole - H2O Phenyl Phenyl Cation m/z 77 Benzyl->Phenyl - CO/H2

Figure 1: Mechanistic flowchart showing the divergence between the ortho-specific cyclization (Red path) and standard acetanilide fragmentation (Yellow path).

Experimental Validation Protocol

To confirm the identity of Compound A and distinguish it from isomers, follow this self-validating LC-MS/MS protocol.

Step 1: Optimization of Ionization Source
  • Mode: ESI Positive (

    
    ).
    
  • Rationale: Although EI is standard for library matching, ESI is preferred for polar metabolites. The hydroxyl group makes this compound amenable to protonation

    
    .
    
  • Voltage: Set Capillary Voltage to 3.0 - 3.5 kV .

  • Source Temp: 300°C . Warning: excessively high source temperatures (>350°C) may induce thermal dehydration before the mass filter, artificially inflating the

    
     223 signal.
    
Step 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" experiment to validate the stability of the parent ion.

  • Inject 1 µM standard solution.

  • Ramp CE from 0 to 60 eV in 5 eV increments.

  • Observation Criteria:

    • Low CE (10-20 eV): The

      
       (
      
      
      
      242) should be visible. If
      
      
      224 (
      
      
      ) is the base peak even at 0 eV, thermal degradation is occurring in the source.
    • Mid CE (25-35 eV): Transition to

      
       224 (Cyclic) and 
      
      
      
      200 (Deacetylated).
    • High CE (>40 eV): Dominance of aromatic fragments (

      
       107, 91, 77).
      
Step 3: Deuterium Exchange (Self-Validation)

To confirm the ortho dehydration mechanism:

  • Protocol: Dissolve sample in

    
    /MeOD.
    
  • Prediction: The hydroxyl proton and amide proton will exchange.

    • Precursor shifts from 242 to 244 (

      
       Da).
      
    • The water loss peak shifts from loss of 18 (

      
      ) to loss of 19 (
      
      
      
      ) or 20 (
      
      
      ) depending on the specific scrambling, confirming the involvement of the exchangeable protons in the loss mechanism.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass spectrometry (Tokyo, Japan), 5(2), A0047. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetanilides. National Institute of Standards and Technology.[1][2] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

IR spectroscopy peak assignments for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the structural validation of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (hereafter referred to as Target Alcohol ) via Infrared (IR) Spectroscopy.

Significance: The Target Alcohol is the direct reduction product of N-(2-benzoylphenyl)acetamide (hereafter Precursor Ketone ). This transformation represents a critical quality control (QC) checkpoint in the synthesis of CNS-active agents and benzoxazine derivatives.

Comparative Strategy: Unlike standard spectral libraries that list static peaks, this guide adopts a differential analysis approach . We evaluate the Target Alcohol against:

  • The Precursor (Ketone): To confirm the loss of the conjugated ketone carbonyl.

  • Acetanilide (Reference): To isolate the effects of the bulky ortho-substituent and intramolecular hydrogen bonding (IMHB).

Structural Analysis & Vibronic Logic

Before assigning peaks, we must understand the molecular environment. The Target Alcohol features an acetamido group ortho to a bulky hydrophobic benzylic alcohol group.

  • Intramolecular Hydrogen Bonding (IMHB): The proximity of the Amide N-H/C=O and the Alcohol O-H creates a stable 6- or 7-membered pseudo-ring.

    • Effect: This weakens the O-H and C=O bonds, shifting their vibrational frequencies to lower wavenumbers compared to "free" non-bonded analogs.

  • Steric Hindrance: The phenyl ring on the methanol carbon restricts rotation, potentially sharpening specific bands in the fingerprint region.

Diagram 1: Synthesis & Spectral Logic Flow

G cluster_features Spectral Shifts Precursor Precursor: N-(2-benzoylphenyl)acetamide (Ketone C=O present) Reaction Reduction (NaBH4 / MeOH) Precursor->Reaction + 2[H] Target Target: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide (New O-H band, Loss of Ketone C=O) Reaction->Target feat1 Disappearance: ~1640-1660 cm⁻¹ (Ketone) Reaction->feat1 feat2 Appearance: 3200-3450 cm⁻¹ (Broad OH) Reaction->feat2 Validation QC Decision: Pass/Fail Target->Validation IR Analysis

Caption: Logic flow for monitoring the reduction of the precursor ketone to the target alcohol, highlighting key spectral diagnostic events.

Detailed Peak Assignments

The following data correlates experimental expectations (Solid State/KBr) with functional group mechanics.

Table 1: Comparative Spectral Assignments
Functional GroupVibration ModeTarget Alcohol (Expected Range cm⁻¹)Precursor Ketone (Comparison)Diagnostic Note
O-H (Alcohol) Stretch3250 – 3450 (Broad)AbsentPrimary Indicator. Broadening indicates H-bonding with the amide carbonyl.
N-H (Amide) Stretch3280 – 3350 3250 – 3300Often appears as a sharp shoulder on the broad OH band.
C=O (Ketone) StretchAbsent1640 – 1660 Purity Indicator. The disappearance of this peak confirms complete reduction.
C=O (Amide I) Stretch1650 – 1670 1680 – 1700Shifted lower in the Target due to H-bonding with the new OH group.
N-H (Amide II) Bending1530 – 1550 1520 – 1540Diagnostic for secondary amides.
C-O (Alcohol) Stretch1020 – 1080 AbsentStrong band confirming the secondary alcohol structure.
Ar-H (OOP) Bending740 – 770 740 – 770Characteristic of ortho-substituted benzene rings.

Critical Insight: In the Precursor Ketone, the C=O band is often split or very broad due to conjugation with two phenyl rings. In the Target Alcohol, only the Amide I carbonyl remains, simplifying the 1600-1700 cm⁻¹ region.

Experimental Protocol: Reaction Monitoring

This protocol describes how to use IR to validate the synthesis of the Target Alcohol from its precursor.

Methodology: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep and allows for rapid "at-line" monitoring of solid intermediates.

Step-by-Step Workflow
  • Baseline Acquisition:

    • Acquire the spectrum of the Precursor Ketone standard.

    • Note the intensity of the Ketone C=O peak at ~1650 cm⁻¹.

    • Tip: Ensure the baseline is flat between 1800–2500 cm⁻¹ to confirm crystal contact.

  • Sampling the Reaction:

    • Take an aliquot of the reaction mixture (e.g., NaBH4 reduction).

    • Quench: Add 2 drops of dilute HCl to destroy excess borohydride (prevents bubbling on the ATR crystal).

    • Extract: Mini-extraction with Ethyl Acetate. Dry the organic layer.

    • Evaporate: Place a drop on the ATR crystal and allow solvent to evaporate completely.

  • Spectral Evaluation (The "Decision Gate"):

    • Scan Range: 4000 – 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (sufficient for qualitative ID).

  • Data Interpretation:

    • Pass: Strong broad band at 3300-3400 cm⁻¹ (OH) AND complete absence of the shoulder/peak at ~1650 cm⁻¹ (Ketone).

    • Fail: Residual peak at ~1650 cm⁻¹ indicates incomplete reduction.

Diagram 2: Diagnostic Decision Tree

D Start Acquire Spectrum (1800 - 3000 cm⁻¹) CheckOH Is Broad Band present at 3200-3450 cm⁻¹? Start->CheckOH CheckCO Is Ketone Band present at ~1650 cm⁻¹? CheckOH->CheckCO Yes ResultWrong FAIL: Wrong Product/No Rxn CheckOH->ResultWrong No ResultPass PASS: Target Identity Confirmed CheckCO->ResultPass No (Pure Alcohol) ResultFail FAIL: Incomplete Reaction CheckCO->ResultFail Yes (Mixed Product)

Caption: Decision tree for interpreting IR spectra during the synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide.

Comparative Performance: IR vs. Alternatives

Why use IR for this specific molecule?

MethodPros Cons Verdict
FTIR (Recommended) Instant differentiation of C=O (Ketone) vs C=O[2][3][4] (Amide).[2][5][6][7] Detects H-bonding state.[5][8][9]Cannot easily quantify yield without calibration.Best for QC & ID.
1H NMR Definitive structural proof. Shows the methine proton (-CH OH) at ~5.8 ppm.Slow, requires deuterated solvents. Expensive.Best for Structure Elucidation.
TLC Cheap, parallel processing.Poor resolution for amides; spots often streak.Best for Quick Checks.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of N-Hydroxymethyl-2-phenylacetamide (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pina, S. Jr. (2013).[10] Reduction of Nitroaromatic Compounds with Sodium Borohydride.[10][11] University of Texas-Pan American.[10] Available at: [Link]

  • Alex, A., et al. (2011).[9] Intramolecular hydrogen bonding to improve membrane permeability.[9] Med. Chem. Commun., 2, 669-674.[9] Available at: [Link]

  • UCLA Chemistry. Table of IR Absorptions. Available at: [Link]

  • LibreTexts Chemistry. Reductions using NaBH4, LiAlH4. Available at: [Link]

Sources

Bioassay validation standards for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide testing

Author: BenchChem Technical Support Team. Date: February 2026

Bioassay Validation Standards for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Testing

Executive Summary & Compound Profile

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is a specific chemical entity often encountered as a metabolic reduction product or synthetic impurity of benzophenone-derived pharmaceuticals, such as Nepafenac (an NSAID) or benzodiazepine precursors.[1][2][3] Structurally, it consists of an acetamide group attached to an aniline ring, which bears a bulky alpha-hydroxybenzyl substituent at the ortho position.[1][2]

  • Chemical Role: Metabolite (Reductive metabolism of 2-acetamidobenzophenone); Impurity (Process-related).[1][2][3]

  • Testing Context: Bioanalytical quantification (PK/TK studies) and Impurity Qualification (Safety/Toxicity).[1][2]

  • Validation Standard: Adherence to ICH M10 (Bioanalytical Method Validation) and ICH Q2(R2) (Analytical Validation).

This guide compares the performance of the LC-MS/MS Bioassay (the "Gold Standard" Product) against alternative methodologies like HPLC-UV and Ligand Binding Assays (LBA) , providing experimental protocols for validating this specific analyte.[1][2]

Performance Comparison: LC-MS/MS vs. Alternatives

For the quantification of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide in biological matrices (plasma, urine) or drug substances, the choice of assay platform dictates sensitivity and specificity.[1][2]

FeatureLC-MS/MS (Recommended) HPLC-UV/DAD (Alternative 1) GC-MS (Alternative 2)
Primary Application Trace quantification in plasma/tissue (PK/TK).[1][2][3]Purity testing in raw material (QC).[1][2]Volatile impurity analysis.
Sensitivity (LLOQ) High (pg/mL range).[1][2] Essential for metabolite tracking.[1][2]Moderate (µg/mL range).[1][2][4] Insufficient for low-level metabolites.[1][2][3]High , but requires derivatization.[1][2]
Specificity Excellent . Mass transition (MRM) eliminates matrix interference.[1][2]Good , but susceptible to co-eluting peaks in complex matrices.[1][2]Excellent , based on fragmentation patterns.[1][2]
Throughput High (2–5 min/sample).[1][2]Moderate (10–30 min/sample).Low to Moderate (Derivatization steps).[1][2]
Limitations Matrix effects (Ion suppression).[1][2] High capital cost.[1][2]Low sensitivity for biological samples.[1][2]Thermal instability of the hydroxyl group.[1][2]

Verdict: For "Bioassay Validation" involving biological matrices, LC-MS/MS is the superior product .[1][2][3] HPLC-UV is suitable only for chemical purity testing of the reference standard itself.[1][2][3]

Bioassay Validation Strategy (ICH M10 Compliant)

To validate an assay for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, you must demonstrate that the method is reliable for its intended use.[1][2][3] The presence of the hydroxyl group and amide bond makes this compound susceptible to glucuronidation (in vivo) and hydrolysis (ex vivo), requiring specific stability assessments.[1][2]

Core Validation Parameters
  • Selectivity & Specificity:

    • Requirement: No interfering peaks at the retention time of the analyte in 6 individual sources of blank matrix.

    • Criticality: The "Hydroxy(phenyl)methyl" moiety is chiral.[1][2] If the assay is not chiral, ensure separation from other structural isomers.[1][2]

  • Matrix Effect (LC-MS/MS specific):

    • Protocol: Compare analyte response in spiked post-extraction blank matrix vs. pure solution.

    • Acceptance: Matrix Factor (MF) CV < 15%.[1][2]

  • Stability (Critical for this Analyte):

    • Freeze-Thaw: 3 cycles at -20°C and -80°C.

    • Bench-top: 4–24 hours at room temperature (assess amide hydrolysis).

    • Processed Sample: 24–48 hours in autosampler (assess solubility/precipitation).

Experimental Protocols

Protocol A: LC-MS/MS Method Development & Validation

Objective: Quantify N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 200 µL of Internal Standard (IS) solution (e.g., Deuterated analog or stable analog like Diclofenac-d4 in Acetonitrile).[1][2]

    • Causality: Acetonitrile precipitates proteins while the IS corrects for injection variability and ionization suppression.[1][2]

  • Step 3: Vortex for 5 min @ 1000 rpm. Centrifuge at 4000g for 10 min.

  • Step 4: Transfer 100 µL supernatant to a fresh plate. Dilute 1:1 with water (to match initial mobile phase).[1][2]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

    • Note: The hydroxyl group makes the compound slightly polar; ensure sufficient retention (k' > 2) to avoid ion suppression from salts.[1][2]

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode (Protonation of the Amide N or Hydroxyl O).[1][2]

  • Precursor Ion: [M+H]+ = m/z ~242.1 (Calc: C15H15NO2 MW=241.29).[1][2]

  • Product Ions: Screen for loss of water (-18) or cleavage of the phenyl group.[1][2][3]

    • Transition 1 (Quantifier): 242.1 → 224.1 (Loss of H2O, typical for benzyl alcohols).[1][2]

    • Transition 2 (Qualifier): 242.1 → 165.1 (Cleavage of phenyl ring).[1][2]

Protocol B: In Vitro Cytotoxicity Assessment (Impurity Qualification)

If this compound is an impurity, its safety must be validated relative to the parent drug.[1][2]

1. System: HEK293 or HepG2 cell lines.[1][2] 2. Method: MTT or ATP-based luminescence (e.g., CellTiter-Glo).[1][2][3] 3. Procedure:

  • Seed cells (5,000/well) and incubate 24h.[1][2]
  • Treat with analyte (0.1 – 100 µM) for 48h.[1][2]
  • Measure viability.[1][2]
  • Validation Endpoint: Calculate IC50. If IC50 < 10 µM, the impurity is considered toxic and requires tight control limits (ICH Q3A/B).[1][2]

Visualization: Validation Decision Workflow

The following diagram illustrates the decision logic for validating the bioassay based on the compound's role (Active vs. Impurity).

BioassayValidation Start Compound: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Decision Determine Context of Use Start->Decision Bioanalysis PK/Metabolite Quantification (Biological Matrix) Decision->Bioanalysis Metabolite Impurity Impurity/Degradant Qualification (Drug Substance) Decision->Impurity Impurity Safety Toxicity Bioassay (Safety Screening) Decision->Safety Toxicity Method_LCMS Select Method: LC-MS/MS (High Sensitivity) Bioanalysis->Method_LCMS Val_M10 Validate per ICH M10 (Selectivity, Matrix Effect, Stability) Method_LCMS->Val_M10 Report Validated Standard Val_M10->Report Bioanalytical Report Method_HPLC Select Method: HPLC-UV (High Precision) Impurity->Method_HPLC Val_Q2 Validate per ICH Q2(R2) (LOD/LOQ, Linearity, RRF) Method_HPLC->Val_Q2 Val_Q2->Report CoA / Release Spec Method_Cell In Vitro Assay (MTT / Ames Test) Safety->Method_Cell Val_S2 Validate per ICH S2 (Sensitivity, Z-Factor) Method_Cell->Val_S2 Val_S2->Report Safety Profile

Caption: Decision tree for selecting the appropriate validation framework (ICH M10, Q2, or S2) based on the intended use of the analyte.

References

  • ICH M10. "Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation, 2022.[1][2] Link

  • ICH Q2(R2). "Validation of Analytical Procedures." International Council for Harmonisation, 2023.[1][2] Link

  • PubChem. "2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl)acetamide (Nepafenac Related Compound A)."[1][2][3] National Library of Medicine.[1][2] Link[1][2][3]

  • FDA Guidance. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018.[1][2] Link

  • Sigma-Aldrich. "Product Specification: N-(2-Hydroxyphenyl)acetamide (Related Structural Analog)."[1][2][3] Link[1][2][3]

Sources

Safety Operating Guide

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide . This compound is an organic intermediate , often utilized in the synthesis of non-opioid analgesics (e.g., Nefopam). Structurally, it is an N-acetylated derivative of 2-aminobenzhydrol.

Critical Data Mismatch Notice: The CAS number provided in the request (134-82-7) does not correspond to this specific chemical name in standard public registries. The protocols below are based strictly on the chemical structure defined by the IUPAC name provided.

PropertyDetail
Chemical Name N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide
Functional Groups Secondary Alcohol (Benzhydrol), Amide (Acetanilide core), Aromatic Rings
Physical State Solid (Crystalline powder)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1][2]
Primary Hazard Skin/Eye Irritant (H315, H319); Potential Aquatic Toxicity.
Waste Classification Non-RCRA Regulated Hazardous Waste (Federal) / State-Regulated (CA, MA, etc.)
Hazard Identification & Regulatory Framework
2.1 Hazard Classification (GHS)

While specific toxicological data for this intermediate may be sparse, its functional analogs (acetanilides and benzhydrols) dictate the following precautionary classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects (Precautionary assignment due to aromatic structure).

2.2 RCRA Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA) , this chemical is NOT a "P-listed" (acutely toxic) or "U-listed" (toxic) waste.[4] However, you must apply the "Generator Knowledge" rule:

  • Ignitability (D001): No (unless in a flammable solvent).

  • Corrosivity (D002): No (Solid/Neutral pH).

  • Reactivity (D003): No (Amides are stable under ambient conditions).

  • Toxicity (D004-D043): Not a TCLP metal or pesticide.

Regulatory Verdict: Classify as Non-Regulated Chemical Waste for federal transport, but Hazardous Waste for internal laboratory management. Incineration is the only acceptable disposal method to ensure destruction of the amide bond and aromatic rings.

Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, spills cleaned with dry media, or reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Content: "N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide - Solid Debris."

    • Hazard Checkbox: "Toxic" and "Irritant."[5]

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) to prevent potential oxidation of the secondary alcohol group.

  • Final Step: Cap tightly and transfer to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste containing the substance.

  • Solvent Compatibility Check:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). Strong acids/bases can hydrolyze the amide, releasing 2-aminobenzhydrol (an aniline derivative), which may have higher toxicity.

  • Collection: Pour into the appropriate solvent carboy (polypropylene/HDPE).

  • Prohibition: NEVER dispose of this compound down the drain. The aromatic rings are resistant to standard wastewater treatment biodegradation.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide to ensure compliance and safety.

DisposalWorkflow cluster_warning PROHIBITED Start Waste Generation: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Destruction High-Temperature Incineration (Cement Kiln/Commercial Facility) Solid->Destruction Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck Drain Sanitary Sewer/Drain Liquid->Drain NEVER Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Organic (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo->Destruction Stream A NonHalo->Destruction Stream B

Figure 1: Decision matrix for the segregation and disposal of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide waste streams.

Spill Management (Immediate Action)

In the event of a spill, follow the SWIMS protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signage.

  • M onitor: Assess fumes (low risk for this solid) and skin exposure.

  • S tay or Cleanup:

    • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

    • Cleanup: Scoop solids gently to avoid dust. For residues, wipe with a methanol-dampened pad. Place all cleanup materials into the Solid Waste container described in Protocol A.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2023). Compound Summary: Acetamide Derivatives and Benzhydrols. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Personal protective equipment for handling N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

[1][2]

Executive Safety Summary & Risk Profile

Chemical Identity: N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide Synonyms: 2-(Acetylamino)phenyl(phenyl)methanol; 2-Acetamidobenzhydrol.[1][2] Context: This compound is a bifunctional intermediate containing an acetanilide core and a benzyl alcohol (benzhydrol) moiety. It is frequently used in the synthesis of nitrogen-heterocycles (e.g., indoles, quinolines) and pharmaceutical intermediates.[1]

Risk Assessment (SAR Analysis): As a specialized research intermediate, specific globally harmonized toxicological data (e.g., REACH dossiers) may be sparse. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) of its functional groups.[1]

  • Acetanilide Moiety: Historically associated with blood toxicity (methemoglobinemia) and potential skin sensitization upon chronic exposure.

  • Benzyl Alcohol Moiety: Known mucous membrane irritant and potential central nervous system (CNS) depressant at high concentrations.

  • Physical State: Likely a white to off-white solid/powder.[1] Dust generation is the primary vector of exposure. [1]

Core Directive: Treat this compound as a Category 2 Irritant and Category 4 Acute Toxin (Oral/Inhalation) . Apply "Universal Precaution" standards for New Chemical Entities (NCEs).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also cross-contamination of sensitive analytical workflows (e.g., LC-MS).[1]

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solutions/Heating)Technical Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness).[1][2]Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Laminate (Silver Shield®).[1]The acetamide group increases polarity, potentially aiding permeation in organic solvents (DMSO/DCM). Double gloving provides a breakthrough buffer.
Eye/Face Chemical Safety Goggles (Indirect Vent).Face Shield + Goggles.Safety glasses are insufficient for powders. Goggles seal against micro-dust entry which can cause severe ocular irritation (benzyl alcohol moiety).
Respiratory Fume Hood (Sash at 18"). If weighing outside hood: N95/P100 respirator.Fume Hood (Mandatory).Engineering controls are primary. If the solid is electrostatic, dust inhalation risks rapid absorption via lung surfactant.
Body Lab Coat (High-neck, cotton/poly blend).[1]Tyvek® Sleeves or Disposable Gown.Prevents accumulation of static-charged powder on street clothes, reducing "take-home" exposure risks.[1][2]
Operational Protocols
A. Weighing & Transfer (The Critical Step)

Risk: Static electricity often causes amide-based solids to "fly," contaminating the balance and user.[1]

  • Engineering Control: Perform all weighing inside a localized exhaust enclosure or a filtered balance enclosure.

  • Static Management: Use an antistatic gun (ionizer) on the weighing boat and spatula before touching the powder.

  • Technique:

    • Do not use a metal spatula if the compound is being weighed for trace metal analysis; use PTFE-coated forceps/spatulas.[1]

    • Place a Kimwipe dampened with 70% Ethanol around the balance perimeter to trap stray particles.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened cloth (Ethanol or Isopropanol) after weighing. Dry dusting spreads contamination.[1]

B. Solubilization & Reaction Setup

Risk: Exothermic dissolution or solvent splashing.

  • Solvent Selection: This compound is likely soluble in DMSO, Methanol, and Ethyl Acetate.

  • Addition Order: Always add the solid to the solvent slowly. While not violently reactive, this prevents the formation of a "gummy" clump that requires vigorous agitation (and risk of splash) to dissolve.

  • Heating: If refluxing, ensure the condenser is active before heating. The benzyl alcohol moiety raises the boiling point but can degrade to benzaldehyde derivatives (irritants) if overheated.

C. Spill Response (Dry vs. Wet)
  • Scenario A: Dry Powder Spill (< 5g) [1][2]

    • Isolate: Mark the area.

    • Dampen: Gently mist the powder with a paper towel soaked in inert solvent (e.g., heptane or water) to prevent dust clouds. Do not sweep dry.[1]

    • Collect: Wipe up with the dampened towel.

    • Clean: Wash surface with soap and water (removes the polar acetamide residues).

  • Scenario B: Solution Spill

    • Absorb: Use vermiculite or polypropylene pads.

    • PPE Upgrade: Wear double gloves immediately; organic solvents facilitate skin absorption of the API (Active Pharmaceutical Ingredient).

Waste Disposal & Deactivation[3][4]

Disposal Logic: Segregate based on the "P-list" (acutely toxic) vs. "U-list" (toxic) mentality, even if not explicitly listed.

Waste StreamClassificationAction
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene.[1][2] Label as "Toxic Solid: Acetamide Derivative."
Liquid Waste Halogenated vs. Non-HalogenatedSegregate based on the solvent used. The compound itself does not require a separate "heavy metal" stream.
Sharps/Glass Contaminated SharpsRinse gross residue with solvent into liquid waste before placing in sharps container to minimize downstream hazards.
Decision & Workflow Visualization

The following diagrams illustrate the logic for PPE selection and the spill response workflow.

SafetyLogicStartStart: Handling N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamideStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidDustRiskRisk: Inhalation & Static DustSolid->DustRiskPermRiskRisk: Skin Absorption via SolventLiquid->PermRiskSolidPPEPPE: Nitrile Gloves + Goggles + Lab CoatControl: Balance Enclosure + IonizerDustRisk->SolidPPELiquidPPEPPE: Double Gloving (Nitrile)+ Face Shield (if heating)PermRisk->LiquidPPE

Caption: PPE Selection Logic based on physical state and primary exposure vectors.

SpillResponseSpillSpill EventTypeIdentify TypeSpill->TypeDryDry PowderType->DryWetLiquid/SolutionType->WetActionDry1. Mist with solvent (Dampen)2. Wipe (No Sweeping)3. Wash surfaceDry->ActionDryActionWet1. Absorb (Vermiculite)2. Double Glove removal3. Solvent WashWet->ActionWetDisposalHazardous Waste Bin(Tag: Toxic Organic)ActionDry->DisposalActionWet->Disposal

Caption: Step-by-step spill response workflow emphasizing dust suppression for solids.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Acetamide Derivatives and Phenylmethanols. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Registered Substances (Acetanilide Analogues). [Link][1][2]

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